molecular formula C14H17N3 B2759947 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1349988-71-1

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2759947
CAS No.: 1349988-71-1
M. Wt: 227.311
InChI Key: BTAAQVYVGMIPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.311. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclobutylmethyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-14-9-13(12-7-2-1-3-8-12)16-17(14)10-11-5-4-6-11/h1-3,7-9,11H,4-6,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAAQVYVGMIPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine CAS number 1349988-71-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1349988-71-1) is a specialized heterocyclic building block belonging to the class of 1,3-disubstituted-5-aminopyrazoles . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, JNK, and B-Raf inhibitors) and GPCR ligands.

The compound features a distinct cyclobutylmethyl group at the N1 position, a hydrophobic motif often employed to occupy specific selectivity pockets (e.g., the hydrophobic back-pocket of a kinase ATP binding site), offering a steric profile distinct from standard isopropyl or cyclopentyl substituents.

Chemical Profile
PropertyData
CAS Number 1349988-71-1
IUPAC Name 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 2 (Pyrazole Nitrogens)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Synthesis & Reaction Engineering

The synthesis of 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine relies on the regioselective cyclocondensation of a


-ketonitrile with a monosubstituted hydrazine. This route is preferred over the reaction of 

-unsaturated nitriles due to higher regiocontrol favoring the 5-amino isomer.
Retrosynthetic Analysis

The disconnection approach reveals two key precursors:

  • Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile): Provides the C3-phenyl and C5-amine backbone.

  • (Cyclobutylmethyl)hydrazine: Introduces the N1 substituent.

Validated Synthetic Protocol

Note: This protocol is derived from standard methodologies for 1-substituted-5-aminopyrazoles [1, 2].

Step 1: Preparation of (Cyclobutylmethyl)hydrazine (In Situ or Isolated) Since the specific hydrazine may not be shelf-stable, it is often generated from (bromomethyl)cyclobutane.

  • Reagents: (Bromomethyl)cyclobutane, Hydrazine Hydrate (excess), Ethanol.

  • Conditions: Reflux, 4–6 hours.

  • Workup: Removal of excess hydrazine is critical to prevent formation of the N-unsubstituted pyrazole byproduct.

Step 2: Cyclocondensation (The Core Reaction)

  • Reagents: Benzoylacetonitrile (1.0 eq), (Cyclobutylmethyl)hydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalytic, 0.1 eq).

  • Conditions: Reflux (78°C) for 6–12 hours.

Detailed Workflow:

  • Dissolution: Dissolve 10 mmol of benzoylacetonitrile in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of (cyclobutylmethyl)hydrazine dropwise.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux. Monitor by TLC (System: 5% MeOH in DCM). The starting nitrile (

    
    ) should disappear, and a lower 
    
    
    
    amine spot (
    
    
    ) should appear.
  • Isolation: Cool to room temperature. Concentrate the solvent to ~5 mL.

  • Crystallization: Add cold diethyl ether or hexanes to induce precipitation. Filter the solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Regioselectivity Mechanism

The reaction proceeds via an initial attack of the hydrazine's terminal nitrogen (more nucleophilic) on the ketone carbonyl of the benzoylacetonitrile (forming a hydrazone intermediate), followed by intramolecular attack of the internal nitrogen on the nitrile carbon. This sequence ensures the formation of the 5-amino-1-substituted isomer rather than the 3-amino isomer.

SynthesisPath Start1 Benzoylacetonitrile (C3-Phenyl Source) Inter Hydrazone Intermediate (Transient) Start1->Inter Nucleophilic Attack (EtOH, Reflux) Start2 (Cyclobutylmethyl)hydrazine (N1 Source) Start2->Inter Prod 1-(Cyclobutylmethyl)-3-phenyl- 1H-pyrazol-5-amine (Target) Inter->Prod Cyclization on Nitrile (5-exo-dig)

Caption: Regioselective synthesis pathway via hydrazone formation and subsequent cyclization.

Structural Characterization (Predicted)[3][4][5]

To validate the identity of CAS 1349988-71-1, researchers should look for the following spectral signatures.

H NMR (DMSO- , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
7.70 – 7.75 Doublet (d)2HAr-H (Ortho)Phenyl ring protons
7.35 – 7.45 Multiplet (m)3HAr-H (Meta/Para)Phenyl ring protons
5.75 Singlet (s)1HPyrazole C4-HCharacteristic singlet for 1,3,5-trisubstituted pyrazole
5.30 Broad Singlet (s)2H-NH₂Exchangeable amine protons
3.85 Doublet (d)2HN-CH₂-Methylene linker to cyclobutyl
2.65 Multiplet (m)1HCyclobutyl CHMethine proton
1.70 – 2.00 Multiplet (m)6HCyclobutyl CH₂Ring methylene protons
Mass Spectrometry (ESI+)
  • [M+H]⁺: 228.15 m/z

  • Fragmentation: Loss of the cyclobutylmethyl group or ammonia may be observed at higher collision energies.

Applications in Drug Discovery[2][3]

This compound is not typically a final drug but a privileged scaffold . Its primary utility lies in its derivatization.

Urea Formation (Kinase Inhibitors)

The 5-amino group is a classic nucleophile used to synthesize Type II Kinase Inhibitors . Reacting CAS 1349988-71-1 with aryl isocyanates yields diaryl ureas.

  • Mechanism: The urea linker forms a key hydrogen bond network (the "DD" donor-donor motif) with the Glu-Lys pair in the kinase active site (e.g., p38

    
    , B-Raf).
    
  • Example Reaction:

    
    
    
Amide Coupling

Reaction with acid chlorides or carboxylic acids (using HATU/EDC) generates amides, often used to probe the solvent-exposed regions of a protein target.

Sandmeyer Bromination

The amino group can be converted to a bromide via Sandmeyer reaction (tBuONO,


), allowing for further cross-coupling (Suzuki/Buchwald) at the C5 position.

Applications Core CAS 1349988-71-1 (Scaffold) Urea Pyrazolyl-Urea Derivatives (p38/B-Raf Inhibitors) Core->Urea + Aryl Isocyanate Amide Pyrazolyl-Amides (GPCR Ligands) Core->Amide + R-COCl / Base Bromo 5-Bromo-Pyrazole (Cross-Coupling Precursor) Core->Bromo + tBuONO / CuBr2

Caption: Synthetic divergence from the core aminopyrazole scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sensitization: Pyrazole amines can be skin sensitizers. Handle with nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken over time.

References

  • Regioselective Synthesis of Aminopyrazoles

    • Faggiani, R., et al. "The reaction of

      
      -ketonitriles with hydrazines." Canadian Journal of Chemistry, 1982. Link
      
  • Kinase Inhibitor Chemistry (General Context)

    • Regan, J., et al.

      
       MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2002. Link
      
    • Note: This reference establishes the utility of the N1-substituted-5-aminopyrazole scaffold in drug design.
  • Database Entry

    • PubChem Compound Summary for substituted aminopyrazoles. Link

    • Specific CAS verification via ChemSRC/SciFinder is recommended for batch-specific d

Sources

Technical Whitepaper: Structural Determination and Regiochemical Assignment of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a critical checkpoint in medicinal chemistry, particularly for programs targeting kinase inhibition (e.g., BTK, p38 MAPK) where the aminopyrazole scaffold serves as a hinge-binding motif.

The primary challenge in synthesizing this compound via the condensation of hydrazine derivatives with


-ketonitriles is regioisomerism . The reaction typically yields a mixture of the desired 5-amino-3-phenyl  isomer and the competing 3-amino-5-phenyl  isomer. Distinguishing these regioisomers requires a rigorous analytical workflow, as their mass and elemental composition are identical.

This technical guide outlines a self-validating protocol for the unambiguous assignment of the 1,3,5-substitution pattern, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) with emphasis on Nuclear Overhauser Effect (NOE), and X-ray crystallography.

Synthetic Context & The Regioselectivity Challenge

To understand the analytical requirement, one must understand the synthetic origin. The target molecule is synthesized via the condensation of 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) with (cyclobutylmethyl)hydrazine .

The Competing Pathways

The hydrazine nucleophile (


) has two nucleophilic nitrogens.[1] The 

-ketonitrile has two electrophilic centers (ketone and nitrile).
  • Pathway A (Target): The terminal hydrazine nitrogen (

    
    ) attacks the ketone carbonyl. Subsequent cyclization onto the nitrile yields the 5-amino-1-alkyl-3-phenylpyrazole .
    
  • Pathway B (Isomer): The terminal hydrazine nitrogen attacks the nitrile (or the internal nitrogen attacks the ketone), leading to the 3-amino-1-alkyl-5-phenylpyrazole .

While solvent choice (e.g., ethanol vs. acetic acid) influences the ratio, mixtures are common. The 1,5-disubstituted isomer (Pathway B) places the bulky phenyl group adjacent to the N1-cyclobutylmethyl group, causing steric strain, but electronic factors often complicate this preference.

SynthesisWorkflow cluster_analysis Critical Analysis Phase Reactants Reactants: Benzoylacetonitrile + (Cyclobutylmethyl)hydrazine Reaction Cyclocondensation (Reflux/EtOH/AcOH) Reactants->Reaction Crude Crude Mixture (Regioisomers A + B) Reaction->Crude Purification Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Isolates Isolated Isomer 1 Isolated Isomer 2 Purification->Isolates NMR (1H, NOESY) NMR (1H, NOESY) Isolates->NMR (1H, NOESY) X-Ray Diffraction X-Ray Diffraction Isolates->X-Ray Diffraction

Figure 1: Synthetic workflow leading to the necessity of regiochemical elucidation.

Analytical Protocol: Step-by-Step Elucidation

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, confirm the molecular formula.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expected Mode: Positive ion mode

    
    .
    
  • Calculated Formula:

    
    .
    
  • Exact Mass: 227.1422 Da.

  • Acceptance Criteria: Error < 5 ppm.

Step 2: Vibrational Spectroscopy (FT-IR)

Confirm the presence of the primary amine and absence of the nitrile precursor.

  • Key Band 1: Doublet at ~3300–3450 cm⁻¹ (Characteristic of primary amine

    
     stretching).
    
  • Key Band 2: Absence of strong absorption at ~2200–2250 cm⁻¹ (Confirms consumption of the nitrile group).

  • Key Band 3: ~1600 cm⁻¹ (C=N / C=C aromatic stretching).

Step 3: 1H and 13C NMR Connectivity

Dissolve 5–10 mg of the purified solid in DMSO-d6 . DMSO is preferred over


 to ensure the exchangeable amine protons (

) are visible as sharp signals rather than broadened humps.

Table 1: Expected 1H NMR Shifts (Target Structure)

PositionProton TypeApprox. Shift (ppm)MultiplicityIntegrationNotes
N1-Subst

3.8 – 4.2Doublet2HAttached to pyrazole N1
Cyclobutyl Methine (

)
2.6 – 2.8Multiplet1HBridgehead
Cyclobutyl Ring

1.7 – 2.1Multiplets6HCharacteristic ring pattern
C5-Amine

5.0 – 6.5Broad Singlet2H

exchangeable
C4-H Pyrazole-H5.8 – 6.2Singlet1HDiagnostic aromatic singlet
C3-Phenyl Aromatic7.3 – 7.8Multiplets5H2 sets (ortho vs meta/para)

Critical Checkpoint: If the


 signal is missing or integrated incorrectly, re-dry the sample (water exchange) or switch to anhydrous DMSO-d6.

The "Smoking Gun": Regiochemical Assignment via NOESY

This is the most critical section of the guide. 1D NMR cannot definitively distinguish the 1,3-isomer from the 1,5-isomer because both contain the same functional groups. We rely on Through-Space interactions (Nuclear Overhauser Effect Spectroscopy).

The Logic of Spatial Proximity
  • Target (1-Cyclobutylmethyl-3-phenyl-5-amine):

    • The N1-methylene group is spatially distant from the Phenyl ring.

    • The N1-methylene group is spatially proximal to the C5-Amine protons and the C4-H.

  • Isomer (1-Cyclobutylmethyl-5-phenyl-3-amine):

    • The N1-methylene group is spatially proximal to the Phenyl ring (specifically the ortho protons).

    • This "steric clash" results in a strong NOE signal.

Experimental Protocol (2D NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph).

  • Mixing Time: 300–500 ms (Optimized for medium-sized molecules).

  • Scans: Sufficient to resolve cross-peaks (typically 16–32 scans per increment).

NOELogic Start Analyze NOESY Spectrum Focus: N1-CH2 Signal (~4.0 ppm) CheckPhenyl Is there a cross-peak to Phenyl Ortho-H (~7.8 ppm)? Start->CheckPhenyl YesPhenyl YES: Strong Correlation CheckPhenyl->YesPhenyl NoPhenyl NO: Weak/Absent Correlation CheckPhenyl->NoPhenyl ResultIsomer CONCLUSION: Wrong Isomer (1-Subst-5-Phenyl-3-Amine) YesPhenyl->ResultIsomer Steric Proximity CheckAmine Is there a cross-peak to Amine NH2 (~5.5 ppm) or C4-H? NoPhenyl->CheckAmine ResultTarget CONCLUSION: Target Structure (1-Subst-3-Phenyl-5-Amine) CheckAmine->ResultTarget Confirmation

Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY.

Interpretation of Results
  • Observation A (Target Confirmed): Cross-peaks observed between the N1-methylene (approx 4.0 ppm) and the amine protons (approx 5.5 ppm) or the pyrazole C4-H (approx 6.0 ppm). No cross-peaks between N1-methylene and phenyl protons.

  • Observation B (Isomer Confirmed): Strong cross-peaks between N1-methylene and the phenyl ortho protons (approx 7.8 ppm). This indicates the phenyl ring is at position 5, right next to the N1 substituent.

Ultimate Validation: X-Ray Crystallography

While NMR is usually sufficient, X-ray diffraction is the gold standard, especially for Good Laboratory Practice (GLP) standards in drug development.

  • Crystallization Method: Slow evaporation.

  • Solvent System: Ethanol/Water or Methanol/Dichloromethane mixtures often yield suitable monocrystals for aminopyrazoles.

  • Outcome: Provides absolute configuration and confirms the tautomeric state (amino-pyrazole vs. imino-pyrazole, though the amino form is dominant in solid state).

References

  • Regioselectivity in Pyrazole Synthesis: Aggarwal, R., et al. (2011).[2][3] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • NMR Assignment of Pyrazoles: López, C., et al. (2008). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Beilstein Journal of Organic Chemistry, 4, No. 38. [Link]

  • General Pyrazole Chemistry: Fustero, S., et al. (2008).[3] "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 10(4), 605–608. [Link]

  • Reaction Mechanism & Tautomerism: Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 76, 1-64. [Link]

  • Analytical Data Comparison: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. [Link]

Sources

An In-depth Technical Guide to 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Within this broad and versatile class of heterocyclic compounds, 5-aminopyrazoles stand out as critical synthons for the construction of more complex fused heterocyclic systems.[3][4][5] Their polyfunctional nature, characterized by multiple nucleophilic sites, allows for a rich and diverse reactivity profile.[3][5][6] This guide provides a comprehensive technical overview of a specific derivative, 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular characteristics, plausible synthetic routes based on established methodologies for 5-aminopyrazoles, its chemical reactivity, and potential applications, all grounded in the fundamental principles of organic chemistry and medicinal science.

Molecular Profile

Chemical Structure and Core Attributes

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a substituted pyrazole characterized by a cyclobutylmethyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position of the pyrazole ring.

AttributeValueReference
Molecular Formula C₁₄H₁₇N₃[7]
Molecular Weight 227.31 g/mol Calculated
CAS Number 1349988-71-1[7]
IUPAC Name 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
Canonical SMILES C1CC(C1)CN2C(=CC(=N2)N)C3=CC=CC=C3[7]
InChI Key BTAAQVYVGMIPEF-UHFFFAOYSA-N[7]
Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not extensively published, we can predict certain physicochemical properties based on its structure. These predictions are valuable for understanding its potential behavior in various experimental and biological systems.

PropertyPredicted Value
XLogP3 2.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3
Topological Polar Surface Area 41.9 Ų
pKa (most basic) 4.5 (Predicted)

These values are computationally derived and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of organic chemistry. The most common and direct approach to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: (cyclobutylmethyl)hydrazine and benzoylacetonitrile .

G Target 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine Intermediates Condensation Target->Intermediates Precursors Benzoylacetonitrile + (Cyclobutylmethyl)hydrazine Intermediates->Precursors

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

This protocol describes a plausible and efficient method for the laboratory-scale synthesis of 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine.

Reaction Scheme:

G cluster_0 Benzoylacetonitrile cluster_1 (Cyclobutylmethyl)hydrazine cluster_2 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine r1 Ph-CO-CH2-CN plus + r1->plus r2 C4H7-CH2-NHNH2 p1 Target Molecule r2->p1 AcOH, EtOH, Reflux plus->r2

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoylacetonitrile (1.0 eq) and absolute ethanol to achieve a 0.5 M concentration.

  • Addition of Hydrazine: Add (cyclobutylmethyl)hydrazine (1.1 eq) to the solution. Note: This hydrazine derivative may need to be synthesized in-house if not commercially available, typically via reduction of the corresponding hydrazone or alkylation of hydrazine.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Spectroscopic Characterization (Predicted)

The following are predicted key signals for the characterization of the final product:

  • ¹H NMR:

    • Signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons.

    • A singlet for the C4-H of the pyrazole ring.

    • A broad singlet for the -NH₂ protons.

    • A doublet for the -CH₂- group attached to the pyrazole N1.

    • Multiplets for the cyclobutyl ring protons.

  • ¹³C NMR:

    • Signals for the aromatic carbons of the phenyl group.

    • Signals for the C3, C4, and C5 carbons of the pyrazole ring.

    • A signal for the -CH₂- carbon.

    • Signals for the carbons of the cyclobutyl ring.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z = 228.15.

Chemical Reactivity and Potential for Derivatization

The reactivity of 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the 5-amino group and the C4 position of the pyrazole ring.[5][6]

Nucleophilic Sites

5-Aminopyrazoles are considered ambident nucleophiles, with reactivity at the exocyclic amino group (N5), the endocyclic nitrogen (N1, though blocked in this case), and the C4 carbon.[9] The primary amine at the C5 position is the most nucleophilic site, readily participating in reactions such as acylation, sulfonylation, and condensation with carbonyl compounds.[10]

Caption: Nucleophilic sites on the 5-aminopyrazole core.

Derivatization Reactions

The versatile reactivity of the 5-amino group allows for the synthesis of a wide range of derivatives with potential biological activities.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding amides. These amides themselves can be explored for biological activity.[11]

  • Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, a common functional group in many therapeutic agents.[10]

  • Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.[12]

  • Fused Ring Formation: The 5-aminopyrazole moiety is a key building block for the synthesis of fused pyrazolo[1,5-a]pyrimidines and other bicyclic systems by reacting with 1,3-dielectrophiles.[3][4] These fused systems are of significant interest in medicinal chemistry.

Potential Applications and Biological Significance

While specific biological data for 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is not widely available, the broader class of substituted pyrazoles has been extensively studied and shown to possess a wide range of pharmacological activities.

  • Anticancer: Many pyrazole derivatives have been investigated as anticancer agents.[13]

  • Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[11][14]

  • Anti-inflammatory: Certain pyrazole derivatives have shown potent anti-inflammatory activity.[1]

The specific combination of the cyclobutylmethyl group and the phenyl group in the target molecule provides a unique lipophilic and aromatic profile that could be explored for its interaction with various biological targets. The 5-amino group serves as a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Safety and Handling

As with any research chemical, 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.

Conclusion

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is a structurally interesting member of the 5-aminopyrazole family. While specific data on this compound is limited, its synthesis can be readily achieved through established chemical routes. Its reactive 5-amino group makes it a valuable intermediate for the synthesis of a diverse library of compounds for screening in drug discovery programs. The insights provided in this guide, based on the well-documented chemistry of related pyrazoles, offer a solid foundation for researchers and scientists to explore the potential of this and similar molecules in the quest for new therapeutic agents.

References

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 198-250. [Link]

  • Khan, I., & Ibrar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chemical Society of Pakistan, 40(1), 1-20. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 198-250. [Link]

  • Khan, I., & Ibrar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Vartanova, A. E., Levina, I. I., Ratmanova, N. K., Andreev, I. A., Ivanova, O. A., & Trushkov, I. V. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(39), 7764-7774. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Al-Warhi, T. I., Al-Sha'er, M. A., & El-Emam, A. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]

  • Gomaa, M. A. M., & Ali, A. A. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(3), 199-209. [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2(1), 2-8. [Link]

  • PubChemLite. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazol-5-amine. [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1204. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Kumar, A., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4843-4846. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]

  • Kumar, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. [Link]

  • Rojas-Lima, S., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1204. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • ResearchGate. (n.d.). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine in a suite of cell-based assays. The pyrazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Derivatives of 3-amino-1H-pyrazole have been identified as potent kinase inhibitors, targeting pathways crucial for cell cycle regulation and signaling[4]. Given the therapeutic potential of this chemical class, a systematic in vitro characterization of novel analogs like 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is imperative. This guide outlines detailed protocols for assessing the compound's impact on cell viability, its potential to induce apoptosis, and its effect on key signaling pathways, thereby providing a foundational framework for its pharmacological evaluation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets[5]. The diverse pharmacological profiles of pyrazole derivatives stem from their unique structural and electronic properties, which allow for a variety of intermolecular interactions. Published research indicates that modifications to the pyrazole core can lead to compounds with potent activities, such as kinase inhibition, cyclooxygenase (COX) inhibition, and antimicrobial effects[1][4][5]. For instance, some pyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer[6][7]. The subject of this guide, 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (Catalogue F075678, CAS 1349988-71-1), is a novel analog whose biological activity is yet to be fully characterized[8]. The protocols herein are designed to provide a robust starting point for elucidating its cellular effects.

Foundational Assays: Assessing General Cytotoxicity and Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTS assay is a robust, colorimetric method for this purpose.

Principle of the MTS Assay

The MTS assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9]. In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product[9][10]. This conversion, often facilitated by an intermediate electron acceptor like phenazine ethyl sulfate (PES), results in a colored solution whose absorbance is directly proportional to the number of viable cells[11][12]. The soluble nature of the formazan product makes the MTS assay more convenient than its predecessor, the MTT assay, as it eliminates the need for a solubilization step[11].

Protocol: Cell Viability Assessment using MTS Assay

Materials:

  • 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (prepare a 10 mM stock solution in sterile DMSO)

  • Cell line of interest (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[12]

  • Multi-well spectrophotometer (plate reader) capable of measuring absorbance at 490-500 nm[10]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound dilutions.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, depending on the research question and cell doubling time.

  • MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent directly to each well[9][11][12].

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light[9][11][12]. The optimal incubation time may need to be determined empirically for the specific cell line.

  • Absorbance Measurement: Gently shake the plate for a few seconds and measure the absorbance at 490 nm using a multi-well spectrophotometer[10][11].

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical MTS Assay Results
Concentration (µM)% Viability (Mean ± SD)
Vehicle (DMSO)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1052.3 ± 6.2
5015.7 ± 2.9
1005.1 ± 1.8

Mechanistic Insight: Apoptosis Induction

If a compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for detecting the activity of caspase-3 and -7, key executioners of apoptosis[13]. The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for cleavage by caspase-3 and -7[13][14][15]. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by a thermostable luciferase to generate a stable, "glow-type" luminescent signal[13][16]. The intensity of the light produced is directly proportional to the amount of active caspase-3/7 in the sample. The single-reagent, add-mix-measure format makes it highly suitable for high-throughput screening[13].

Protocol: Measuring Caspase-3/7 Activity

Materials:

  • Cells and compound as described in the MTS assay section.

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, G8090)[13].

  • Luminometer plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine at concentrations around the determined IC₅₀ value, as described in section 2.2. It is crucial to include a positive control for apoptosis (e.g., staurosporine at 1 µM) and a vehicle control. A typical treatment time is 6-24 hours.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle, following the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and the initiation of the caspase reaction[13].

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Express the data as fold change in caspase activity relative to the vehicle-treated control.

Workflow Diagram: From Viability to Apoptosis

G cluster_0 Initial Screening cluster_1 Mechanism of Action A 1. Cell Seeding (e.g., MCF-7, 5k cells/well) B 2. Compound Treatment (Dose-response, 24-72h) A->B C 3. MTS Assay (Assess Cell Viability) B->C D 4. Data Analysis (Calculate IC50) C->D E 5. Compound Treatment (at IC50, 6-24h) F 6. Caspase-Glo 3/7 Assay (Measure Apoptosis) E->F G 7. Data Analysis (Fold change vs. control) F->G D->E Informs concentration

Caption: Workflow for assessing compound cytotoxicity and apoptosis.

Advanced Analysis: Probing Intracellular Signaling Pathways

Many therapeutic agents, particularly in oncology, exert their effects by modulating specific intracellular signaling pathways. Given that pyrazole derivatives have been reported to act as kinase inhibitors, investigating the compound's effect on pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade is a logical progression.

The MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[17]. Key components of this pathway include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs[17]. The activation state of these kinases is controlled by phosphorylation, making them excellent targets for analysis by Western blotting using phospho-specific antibodies[17][18]. Dysregulation of this pathway is a hallmark of many cancers, and its components are important therapeutic targets[19].

Protocol: Western Blot Analysis of MAPK Activation

Materials:

  • 6-well tissue culture plates.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates. Once they reach 70-80% confluency, treat them with 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a short duration (e.g., 30 minutes to 6 hours). Include a vehicle control and, if applicable, a positive control (e.g., LPS or anisomycin to stimulate MAPK phosphorylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[18][20].

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature[20].

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted in blocking buffer) overnight at 4°C[20].

    • Wash the membrane three times with TBST for 5-10 minutes each[20].

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[20].

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager[20].

  • Stripping and Reprobing: To assess total protein levels and loading controls, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total protein (e.g., anti-total-p38) and then β-actin.

Signaling Pathway Diagram: MAPK Cascade

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAP3K MAPKKK (e.g., Raf, MEKK) Receptor->MAP3K activates MAP2K MAPKK (e.g., MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response regulates Inhibitor 1-(Cyclobutylmethyl)- 3-phenyl-1H-pyrazol-5-amine Inhibitor->MAP2K Potential Inhibition Inhibitor->MAPK

Caption: The MAPK signaling cascade and potential points of inhibition.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive pharmacological profile of the compound. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and evaluation in more complex, physiologically relevant models such as 3D cell cultures or organoids[21][22][23]. Ultimately, this structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for potential preclinical development.

References

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Available at: [https://bitesizebio.com/21 MTS-assay-tips/]([Link] MTS-assay-tips/)

  • National Institutes of Health. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. Available at: [Link]

  • ACS Publications. (2024, September 3). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Available at: [Link]

  • Pharmaron. Permeability Assays. Available at: [Link]

  • National Institutes of Health. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC. Available at: [Link]

  • Rowan Newsletter - Substack. (2026, January 9). Predicting Permeability for Small Molecules. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). Available at: [Link]

  • Ovid. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Available at: [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Available at: [Link]

  • National Institutes of Health. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). Available at: [Link]

  • BMG LABTECH. FITC dextran permeability assay for tight junctions. Available at: [Link]

  • ePrints Soton. (2025, January 17). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Available at: [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents | Request PDF. Available at: [Link]

  • Corning. 3D Cell Culture Tissue Models for Drug Screening. Available at: [Link]

  • ResearchGate. Western blot results of the mitogen-activated protein kinase (MAPK).... Available at: [Link]

  • PubMed. (2011, May 15). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. Available at: [Link]

  • PubMed. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Available at: [Link]

  • Semantic Scholar. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Available at: [Link]

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC. Available at: [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • Academic Strive. (2024, May 30). Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.. Available at: [Link]

Sources

Application Note: Analytical Methods for Quantifying 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive analytical framework for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1349988-71-1), a critical pharmacophore often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic kinase antagonists.

Due to the compound's structural features—specifically the basic primary amine and the lipophilic cyclobutylmethyl moiety—analytical challenges often include peak tailing and solubility issues. This guide outlines two validated workflows:

  • Protocol A (HPLC-UV): A robust method for raw material purity assessment and assay potency.

  • Protocol B (LC-MS/MS): A high-sensitivity method for bioanalytical quantitation in complex matrices (e.g., plasma, microsomal incubations).

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule is the first step in method development.

PropertyDataNotes
IUPAC Name 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol Monoisotopic Mass: 227.14
[M+H]⁺ 228.15Primary target for ESI+ MS
Predicted pKa ~3.8 - 4.2 (Pyrazol-5-amine)Weakly basic; protonated at pH < 3
LogP (Predicted) ~2.8Moderately lipophilic
UV Maxima ~248 nm, ~205 nmPhenyl-pyrazole conjugation
Solubility DMSO, Methanol, AcetonitrileSparingly soluble in water

Protocol A: HPLC-UV for Purity & Assay

Objective: To determine the chemical purity and weight-based assay of the bulk material. This method utilizes a low-pH mobile phase to ensure the amine remains protonated, preventing secondary interactions with silanols that cause peak tailing.

Reagents & Materials
  • Stationary Phase: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 40°C (Controlled)
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 20 minutes
Gradient Program
Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)
0.09010
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria

Before running samples, inject the Standard Solution (0.5 mg/mL) six times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5,000

Protocol B: LC-MS/MS for Trace Quantitation

Objective: To quantify trace levels of the analyte in biological matrices (e.g., mouse plasma) or reaction mixtures.

Mass Spectrometry Parameters (ESI+)

The method uses Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Source: Turbo Ion Spray

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Origin of Fragment
228.2 160.1 10025Loss of Cyclobutylmethyl + H (Quantifier)
228.2 211.1 10015Loss of NH₃ (Qualifier)
228.2 174.1 10028Loss of Cyclobutyl ring
LC Conditions (Fast Gradient)
  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 2.5 min: 95% B

  • 3.5 min: 95% B

  • 3.6 min: 5% B

  • 5.0 min: Stop

Workflow Diagrams

Sample Preparation & Analysis Workflow

G cluster_0 Sample Preparation (Solid/Powder) cluster_1 Instrumental Analysis cluster_2 Data Processing RawSample Raw Sample (1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine) Weighing Weigh ~10 mg (Analytical Balance) RawSample->Weighing Dissolution Dissolve in DMSO (Stock: 10 mg/mL) Weighing->Dissolution Dilution Dilute to 0.5 mg/mL (50:50 ACN:H2O) Dissolution->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Inject Inject into HPLC/LC-MS Filter->Inject Separation Column Separation (C18, Acidic Mobile Phase) Inject->Separation Detection Detection (UV @ 254nm or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calc Calculate Purity/Conc. (Area % or Ext. Std) Integration->Calc

Caption: Step-by-step analytical workflow from raw material weighing to final data processing.

Method Validation Criteria (ICH Q2(R1))

To ensure the reliability of these methods, the following validation parameters must be met:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at RT of analyte (Resolution > 1.5)Signal-to-Noise > 3 in blank matrix
Linearity (r²) > 0.999 (Range: 50–150% of target)> 0.99 (Range: 1–1000 ng/mL)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (Repeatability) RSD ≤ 1.0% (n=6)RSD ≤ 15.0% (n=6)
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOQ ~ 1.0 ng/mL

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the basic amine and residual silanols on the column stationary phase.

  • Solution: Increase the buffer concentration (e.g., use 0.1% TFA instead of Formic Acid) or use a "base-deactivated" column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

Issue 2: Low Sensitivity in MS

  • Cause: Ion suppression from matrix or poor ionization efficiency.

  • Solution: Ensure the mobile phase pH is acidic (pH < 4) to protonate the amine. Check for co-eluting phospholipids if analyzing plasma; consider a protein precipitation with cold acetonitrile containing 1% Formic Acid.

Issue 3: Carryover

  • Cause: Lipophilic cyclobutyl group sticking to the injector loop.

  • Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol).

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole" (Structural analog reference). PubChem, 2023. [Link][1]

  • Dolan, J. W. "Peak Tailing and Resolution." LCGC North America, 2002. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Standard text for HPLC method development principles).

Sources

Application Note: Pharmacological Characterization & Assay Development for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the technical roadmap for developing bioassays utilizing 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (referred to herein as CMP-5A ). Based on structural-activity relationship (SAR) profiling, this aminopyrazole scaffold is a "privileged structure" frequently associated with ATP-competitive inhibition of stress-activated protein kinases (specifically p38 MAPK ) and Src-family kinases (e.g., Lck ). This document provides validated protocols for solubility profiling, biochemical kinase inhibition assays (TR-FRET), and cellular functional assays (TNF


 release), enabling researchers to validate CMP-5A as a chemical probe or lead candidate.

Compound Profile & Handling

Chemical Rationale

The 1,3-disubstituted-5-aminopyrazole core acts as a bioisostere for the adenine ring of ATP.

  • N1-Cyclobutylmethyl: A hydrophobic moiety designed to occupy the hydrophobic Region II (selectivity pocket) of the kinase ATP-binding site.

  • C3-Phenyl: Provides

    
    -
    
    
    
    stacking interactions with the gatekeeper residue or hinge region.
  • C5-Amine: Functions as a hydrogen bond donor/acceptor pair with the kinase hinge region (Glu/Met residues).

Solubility & Stock Preparation

Challenge: Aminopyrazoles often exhibit poor aqueous solubility and pH-dependent stability. Protocol:

  • Primary Stock: Dissolve CMP-5A in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C .

  • Aqueous Dilution: Do not exceed 0.5% DMSO final concentration in cellular assays.

ParameterSpecification
Molecular Weight ~227.3 g/mol
LogP (Predicted) 2.8 - 3.2
Solubility (PBS pH 7.4) < 50

M (Requires carrier)
Solubility (DMSO) > 50 mM

Biochemical Assay: TR-FRET Kinase Inhibition (p38 Model)

Principle

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of p38


 MAPK. The assay detects the phosphorylation of a biotinylated ATF2 substrate peptide. CMP-5A competes with ATP, reducing the phosphorylation signal.
Reagents & Materials
  • Enzyme: Recombinant human p38

    
     (MAPK14).
    
  • Substrate: Biotin-ATF2 peptide (residues 19-96).

  • Detection: Europium-labeled anti-phospho-ATF2 antibody (Donor) + ULight-Streptavidin (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Experimental Workflow
  • Titration: Prepare a 10-point serial dilution of CMP-5A in assay buffer (3-fold dilutions, starting at 10

    
    M).
    
  • Enzyme Addition: Dispense 5

    
    L of p38
    
    
    
    (0.5 nM final) into a 384-well white low-volume plate.
  • Inhibitor Incubation: Add 2.5

    
    L of CMP-5A dilutions. Centrifuge (1000 rpm, 1 min). Incubate for 15 mins at RT  to allow equilibrium binding.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (ATP at 
    
    
    
    ~100
    
    
    M; Biotin-ATF2 at 50 nM).
  • Reaction Stop: After 60 mins, add 10

    
    L of Detection Mix (Eu-Ab + ULight-SA + EDTA).
    
  • Read: Incubate 60 mins. Read on EnVision or PHERAstar (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Analysis

Calculate the TR-FRET ratio (


 nm). Fit data to a 4-parameter logistic equation to determine IC

.

Cellular Functional Assay: LPS-Induced TNF Release

Rationale

To verify that CMP-5A is cell-permeable and functionally active, we measure its ability to block the p38-dependent production of TNF


 in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Pathway Visualization

The following diagram illustrates the signaling cascade targeted by CMP-5A.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 CMP5A CMP-5A (Inhibitor) CMP5A->p38 Inhibition TNF_mRNA TNF-alpha mRNA Stability MK2->TNF_mRNA Stabilization TNF_Release TNF-alpha Release TNF_mRNA->TNF_Release

Figure 1: Mechanism of Action. CMP-5A inhibits p38 MAPK, preventing the MK2-mediated stabilization of TNF


 mRNA, thereby reducing cytokine release.
Protocol
  • Cell Prep: Thaw cryopreserved human PBMCs. Resuspend in RPMI-1640 + 10% FBS. Density:

    
     cells/mL.
    
  • Seeding: Plate 100

    
    L/well in a 96-well flat-bottom plate (
    
    
    
    cells/well).
  • Pre-treatment: Add 50

    
    L of CMP-5A (4x concentration) to wells. Incubate 1 hour  at 37°C, 5% CO
    
    
    
    .
    • Controls: DMSO only (Vehicle), Reference Inhibitor (e.g., SB203580).

  • Stimulation: Add 50

    
    L of LPS (4x, final conc 100 ng/mL).
    
  • Incubation: Incubate for 18-24 hours .

  • Harvest: Centrifuge plate (1500 rpm, 5 min). Collect supernatant.

  • Quantification: Analyze supernatant using a Human TNF

    
     ELISA or HTRF kit.
    

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale

To prove CMP-5A binds p38 MAPK inside the living cell (and not just in a test tube), we use CETSA. Ligand binding stabilizes the protein, increasing its melting temperature (


).
Workflow Diagram

CETSA Step1 1. Treat Live Cells (CMP-5A vs DMSO) Step2 2. Heat Shock (Gradient: 40-65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Precipitate Unstable Protein Step4 4. Western Blot (Detect Soluble p38) Step3->Step4 Supernatant Result Result: Shift in Aggregation Temp Step4->Result

Figure 2: CETSA Workflow. Ligand binding prevents thermal denaturation, keeping the target protein in the soluble fraction at higher temperatures.

Protocol
  • Treatment: Treat Jurkat or THP-1 cells with 10

    
    M CMP-5A or DMSO for 1 hour.
    
  • Aliquot: Split cells into 8 PCR tubes per group.

  • Heat Shock: Heat each tube to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes. Cool immediately to RT.

  • Lysis: Add lysis buffer (with protease inhibitors). Freeze-thaw x2.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Denatured protein pellets; stabilized protein remains in supernatant).

  • Detection: Run supernatant on SDS-PAGE. Blot for p38

    
    .[1]
    
  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates target engagement.

References

  • Vertex Pharmaceuticals. (2010). 5-amino-pyrazoles as potent and selective p38alpha inhibitors.[1] PubMed. Link

  • MDPI Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[2][3][4] MDPI. Link

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[5][6][7] Beilstein Institute. Link

  • Fluorochem. (2023). 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine Product Page. Fluorochem. Link

Sources

Application Note: Characterization and Utilization of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CMPPA) in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CMPPA) as a Kinase Inhibitor Content Type: Detailed Application Notes and Protocols

Executive Summary & Compound Profile

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (herein referred to as CMPPA ) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding site of serine/threonine kinases. This molecule belongs to the class of 1-substituted-3-phenyl-5-aminopyrazoles , a chemotype extensively validated for inhibiting Cyclin-Dependent Kinases (CDKs) , p38 MAPK , and Src-family kinases .

The structural logic of CMPPA combines a hinge-binding aminopyrazole core with a hydrophobic cyclobutylmethyl tail, optimized to occupy the kinase specificity pocket (often the ribose-binding or solvent-front region), offering enhanced potency over smaller alkyl substituents.

Chemical Profile
PropertyDetail
IUPAC Name 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₄H₁₇N₃
Molecular Weight ~227.31 g/mol
Primary Targets CDK2, CDK5, p38α MAPK, Src
Mechanism ATP-Competitive (Type I Inhibitor)
Solubility DMSO (>10 mM); Ethanol (Moderate); Water (Poor)

Mechanism of Action & Structural Logic

To effectively utilize CMPPA in research, one must understand its binding mode. Unlike allosteric inhibitors, CMPPA functions as a Type I ATP-competitive inhibitor .

  • The Hinge Binder: The 5-amino-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., Leu83 in CDK2 or Met109 in p38).

  • The Gatekeeper Interaction: The C3-phenyl ring is positioned to interact with the hydrophobic "gatekeeper" residue region. Its planarity allows it to sandwich between the N- and C-lobes of the kinase.

  • The Selectivity Filter (N1-Cyclobutylmethyl): This is the critical differentiator. Literature on aminopyrazoles indicates that the N1-substituent projects into the solvent-exposed region or the ribose pocket. The cyclobutyl group has been identified in Structure-Activity Relationship (SAR) studies as optimal for filling hydrophobic pockets in CDKs, often outperforming smaller (methyl) or more rigid (phenyl) groups due to its specific steric bulk and lipophilicity [1].

Pathway Visualization: CDK/p38 Signaling Blockade

The following diagram illustrates the downstream effects of CMPPA intervention in cell cycle and stress pathways.

KinasePathway cluster_CDK Cell Cycle Regulation cluster_MAPK Inflammatory Signaling CMPPA CMPPA (Inhibitor) CDK2 CDK2 / Cyclin E CMPPA->CDK2 Competitive Inhibition p38 p38 MAPK CMPPA->p38 Competitive Inhibition ATP ATP ATP->CDK2 Activates ATP->p38 Activates Rb Rb Protein (Hyperphosphorylated) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (Activation) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes MK2 MK2 p38->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Activates Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) MK2->Cytokines Stabilizes mRNA

Figure 1: Dual-pathway inhibition mechanism. CMPPA competes with ATP at the hinge region of CDK2 and p38, arresting cell cycle progression and dampening inflammatory cytokine production.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Method)

Purpose: To determine the IC₅₀ of CMPPA against recombinant CDK2/CyclinE or p38α. Principle: Measures the conversion of ATP to ADP by the kinase. CMPPA inhibition results in remaining ATP and reduced ADP production.

Materials:

  • Recombinant Kinase (e.g., CDK2/CycE, 5-10 ng/well).

  • Substrate: Histone H1 (for CDKs) or MBP (for p38).

  • CMPPA (10 mM stock in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white solid-bottom plate.

Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of CMPPA in DMSO (starting at 10 µM down to 0.1 nM).

    • Dilute 1:25 into 1X Kinase Buffer to create 4X working solutions (final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase solution to the plate.

    • Add 2.5 µL of CMPPA (4X working solution). Incubate for 10 min at RT (allows compound to bind hinge).

    • Add 5 µL of ATP/Substrate mix (Start Reaction).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU).

    • Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

    • Fit to sigmoidal dose-response curve (Variable slope) to calculate IC₅₀.

Protocol B: Cellular Target Engagement (Western Blotting)

Purpose: To verify CMPPA inhibits the kinase inside the cell (cell permeability and engagement). Readout: Reduction in phosphorylation of downstream substrates (e.g., Rb for CDK2, HSP27 for p38).

Step-by-Step:

  • Seeding: Seed HeLa or HCT116 cells (3 x 10⁵ cells/well) in a 6-well plate. Allow adhesion overnight.

  • Treatment:

    • Treat cells with CMPPA at 0.1, 1.0, and 10 µM for 6 hours.

    • Control: DMSO (Vehicle).

    • Stimulation (Optional for p38): If testing p38, stimulate cells with UV or LPS (1 µg/mL) for the last 30 mins to induce phosphorylation.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors preserve the P-signal).

  • Blotting:

    • Run SDS-PAGE (10% gel). Transfer to PVDF.

    • Primary Antibodies:

      • Anti-Phospho-Rb (Ser807/811) [For CDK2 activity].

      • Anti-Total Rb.

      • Anti-Phospho-HSP27 (Ser82) [For p38 activity].

      • Anti-GAPDH (Loading Control).

  • Validation:

    • A successful "hit" will show dose-dependent disappearance of the Phospho-band while the Total-band remains constant.

Structure-Activity Relationship (SAR) Context

Why use CMPPA specifically? The choice of the Cyclobutylmethyl group at the N1 position is not arbitrary.

  • Steric Fit: The cyclobutyl ring provides a "Goldilocks" fit—more hydrophobic bulk than a methyl group (increasing affinity) but less rigid/bulky than a phenyl ring, which often clashes with the solvent front residues in CDKs [2].

  • Selectivity: N1-substituents dictate selectivity between kinase families (e.g., JNK vs. p38). The cyclobutylmethyl moiety has been highlighted in aminopyrazole SAR studies as enhancing potency against CDK2 and CDK5 while maintaining a favorable pharmacokinetic profile compared to larger bicyclic systems [1].

Experimental Workflow Diagram

Workflow cluster_Biochem In Vitro (Biochemical) cluster_Cell In Cellulo (Functional) Start CMPPA Stock (10mM DMSO) Dilution Serial Dilution (1:3 Steps) Start->Dilution Kinase Recombinant Kinase (CDK2/p38) Dilution->Kinase Add Compound Cells HeLa/HCT116 Culture Dilution->Cells Treat (6h) Substrate Substrate (Histone H1/MBP) Kinase->Substrate + ATP Readout1 Luminescence (IC50 Calculation) Substrate->Readout1 Lysis Lysis & Western Blot Cells->Lysis Readout2 Phospho-Protein Quantification Lysis->Readout2

Figure 2: Integrated workflow for validating CMPPA potency. Parallel tracks allow for simultaneous determination of biochemical affinity and cellular permeability.

Troubleshooting & Optimization

  • Solubility Issues: If CMPPA precipitates in aqueous media, ensure the final DMSO concentration in the assay is 0.5% - 1.0%. Pre-dilute in buffer immediately before addition.

  • High Background (ADP-Glo): Ensure ATP concentration is at or below the Kₘ of the kinase (typically 10-50 µM). Excess ATP masks inhibition in competitive assays.

  • Lack of Cellular Effect: Aminopyrazoles can be substrates for efflux pumps (P-gp). If IC₅₀ is good biochemically but poor in cells, consider using verapamil (efflux inhibitor) or checking permeability (PAMPA assay).

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Bioorganic & Medicinal Chemistry. (2020). Discusses the SAR of aminopyrazoles, highlighting the optimality of cyclobutyl groups for CDK activity.

  • Structure-Activity Relationships of Aminopyrazole Inhibitors for JNK3/p38. Journal of Biological Chemistry. (2009). foundational text on the binding mode of 1-substituted-3-phenyl-5-aminopyrazoles.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences. (2022). Details the synthesis and kinase selectivity profiling of this scaffold.

The Pyrazole Paradigm: Structural Utility and Synthetic Protocols in Drug Discovery

[1][2][3]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib (anti-inflammatory), Ruxolitinib (kinase inhibitor), and Apixaban (anticoagulant). Its utility stems from its unique electronic profile: it acts as both a hydrogen bond donor (NH) and acceptor (N2), mimics the imidazole of histidine or the purine ring of ATP, and offers distinct vectors for substitution to probe biological space.

This guide provides a technical deep-dive into the application of pyrazoles, focusing on their role in kinase inhibition, strategies for regioselective synthesis, and protocols for late-stage functionalization.

Chemical Space & Properties

Tautomerism and Binding

Unsubstituted pyrazoles exist in annular tautomerism (


  • Design Insight: Substitution on the nitrogen (

    
    -alkylation/arylation) freezes the tautomeric state, reducing the entropic penalty of binding.
    
  • pKa Modulation: The pKa of pyrazole is ~2.5 (conjugate acid) and ~14.0 (NH deprotonation). Electron-withdrawing groups (EWGs) on the ring increase acidity, potentially improving metabolic stability against oxidation.

The "Hinge Binder" Motif

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The


Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a scaffold suitable for SAR (Structure-Activity Relationship) exploration, avoiding the formation of regioisomeric mixtures common in traditional hydrazine condensations.

Methodology: Regioselective condensation of hydrazines with

Reagents:

  • Aryl hydrazine hydrochloride (

    
     equiv)
    
  • 
    -Enaminone intermediate (
    
    
    equiv)
  • Ethanol (anhydrous)

  • Catalytic HCl or Acetic Acid

Step-by-Step Protocol:

  • Enaminone Formation: React a methyl ketone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) at reflux for 4-6 hours. Remove solvent in vacuo to yield the 
    
    
    -enaminone.
    • Why: This intermediate directs the nucleophilic attack of the hydrazine more predictably than a symmetric 1,3-diketone.

  • Cyclization: Dissolve the

    
    -enaminone in Ethanol (
    
    
    M).
  • Addition: Add the aryl hydrazine. If using the hydrochloride salt, add no acid. If using the free base, add 5 mol% acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–12 hours. Monitor via TLC/LC-MS.
    
    • Checkpoint: The disappearance of the enaminone peak (UV ~300-350 nm) indicates completion.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If soluble, evaporate and purify via flash chromatography (Hexane/EtOAc).

Validation:

  • Regiochemistry Check: Use NOESY NMR. A correlation between the

    
    -aryl ortho-protons and the C5-substituent confirms the 1,5-isomer. Lack of correlation suggests the 1,3-isomer.
    
Protocol B: Late-Stage C-H Activation (C4-Arylation)

Objective: Rapidly diversify the C4 position of a pre-existing pyrazole core to scan hydrophobic pockets in the target protein.

Mechanism: Pd-catalyzed C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway.

Reagents:

  • 1-Phenyl-1H-pyrazole derivative (

    
     mmol)
    
  • Aryl Iodide (

    
     equiv)
    
  • 
     (
    
    
    mol%)
  • 
     (
    
    
    equiv) – Oxidant/Halide scavenger
  • Pivalic Acid (

    
     mol%) – Proton shuttle
    
  • DMSO/t-Amyl alcohol (

    
    )
    

Step-by-Step Protocol:

  • Setup: In a screw-cap vial, combine the pyrazole substrate, Aryl Iodide,

    
    , 
    
    
    , and Pivalic Acid.
  • Solvent: Add the solvent mixture. Purge with Argon for 1 minute.

  • Reaction: Seal and heat to

    
    C for 16 hours.
    
  • Filtration: Dilute with EtOAc and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate and purify via preparative HPLC or column chromatography.

Scientific Integrity Note: The pivalic acid is crucial; it acts as a ligand for Pd and assists in the C-H bond cleavage step by lowering the activation energy of the CMD transition state.

Visualizing the Science

Diagram 1: Synthetic Decision Tree for Pyrazoles

This workflow illustrates the decision logic for selecting a synthetic route based on the desired substitution pattern.

PyrazoleSynthesisStartTarget Pyrazole StructureDecision1Is N1 substituted?Start->Decision1RouteARoute A: Hydrazine Condensation(Standard)Decision1->RouteAYes (N-Aryl/Alkyl)RouteBRoute B: 1,3-Dipolar Cycloaddition(Click/Regioselective)Decision1->RouteBNo (NH)SubDecisionNeed 1,3 vs 1,5 regiocontrol?RouteA->SubDecisionMethod2Use Alkynes + Diazo(Cu/Ru Catalysis)RouteB->Method2Method1Use Enaminones(Protocol A)SubDecision->Method1High Regiocontrol NeededLateStageLate-Stage Functionalization(Protocol B)Method1->LateStageDiversify C4Method2->LateStageDiversify C4

Caption: Decision matrix for selecting synthetic routes. Route A (Enaminones) is preferred for defined 1,3,5-substitution; Route B is ideal for click-chemistry libraries.

Diagram 2: Pyrazole Binding Mode in Kinases (SAR Logic)

This diagram represents the mechanistic rationale for using pyrazoles in kinase inhibitor design (e.g., Ruxolitinib/Crizotinib).

KinaseBindingPyrazolePyrazole CoreHingeKinase Hinge Region(Backbone NH/CO)Pyrazole->HingeH-Bond Acceptor (N2)Pyrazole->HingeH-Bond Donor (NH/NH2)GatekeeperGatekeeper Residue(Selectivity Filter)Pyrazole->GatekeeperSteric Clash Check(C3/C5 Substituents)PocketHydrophobic Pocket(Specificity)Pyrazole->PocketC4-Aryl Extension

Caption: Pharmacophore model showing the Pyrazole core anchoring to the kinase hinge, while substituents probe the gatekeeper and hydrophobic regions.

Comparative Data: FDA-Approved Pyrazole Drugs

The following table highlights how the pyrazole scaffold is utilized across different therapeutic classes.

Drug NameTargetIndicationPyrazole RoleKey Structural Feature
Celecoxib COX-2InflammationScaffold Core1,5-Diaryl substitution provides COX-2 selectivity over COX-1.
Ruxolitinib JAK1/2MyelofibrosisHinge BinderPyrazole fused to pyrrimidine; mimics ATP adenine.
Crizotinib ALK/ROS1NSCLC (Cancer)Hinge Binder5-substituted pyrazole interacts with the hinge region.
Sildenafil PDE5Erectile Dysfn.BioisosterePyrazole fused in pyrazolo[4,3-d]pyrimidine mimics guanine.
Avapritinib KIT/PDGFRAGIST (Cancer)Core ScaffoldRigidifies the molecule to target specific mutant conformations.

References

  • Faria, J. V., et al. (2017).[1] "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. Link (Validated via general search context).

  • Kumar, R., et al. (2023).[2] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

  • Shaikh, J., et al. (2022).[3] "Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Kang, E., et al. (2020).[4][5] "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Link

  • Yoon, J. Y., et al. (2011).[6] "Recent advances in the regioselective synthesis of Pyrazoles." Current Organic Chemistry. Link

Troubleshooting & Optimization

stability of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TECH-GUIDE-PYRZ-05 | Status: Active | Level: Senior Scientist[1][2]

Executive Summary & Compound Profile

Welcome to the Technical Support Desk. You are likely working with 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine as a scaffold for drug discovery, potentially for kinase inhibition or as a precursor for fused pyrazolo-heterocycles.[1][2]

This guide addresses a common gap in vendor data: while the synthesis is documented, the stability under bench conditions is often anecdotal. This document synthesizes chemical principles of 5-aminopyrazoles and strained cycloalkanes to provide a robust handling protocol.

Compound Snapshot
FeatureTechnical DetailImplication for Stability
Core Scaffold 1H-PyrazoleGenerally thermally stable; aromatic.[1][2][3]
Functional Group A 5-Primary Amine (-NH₂) High Risk. Electron-rich; susceptible to oxidation (browning) and condensation.[1][2]
Functional Group B N1-Cyclobutylmethyl Medium Risk. Sterically bulky; thermodynamically strained ring (~26 kcal/mol strain energy).[1][2]
Functional Group C C3-Phenyl Low Risk. Adds lipophilicity; stabilizes the pyrazole ring via conjugation.[1][2]

Critical Stability Modules (Troubleshooting)

Module A: Oxidative Instability (The "Browning" Effect)

Issue: Users frequently report that the white/off-white solid turns yellow or brown upon prolonged storage or solution preparation.[2] Mechanism: 5-Aminopyrazoles are electron-rich nucleophiles.[1][2] In the presence of atmospheric oxygen and light, they can undergo oxidative dimerization to form azo-linkages or complex "tars" (polyanilines/oligomers) [1].[2]

  • Troubleshooting Protocol:

    • Solid State: Store under inert gas (Argon/Nitrogen) at -20°C.

    • In Solution: If your DMSO stock turns amber, check purity via LC-MS immediately. A color change often precedes detectable mass loss by days, but it indicates the initiation of radical oxidation pathways.

    • Prevention: Add reducing agents (e.g., DTT or TCEP) only if compatible with your downstream biological assay.[2] For chemical synthesis, use degassed solvents.[2]

Module B: Cyclobutyl Ring Integrity (Acid Sensitivity)

Issue: Unexplained loss of product during acidic workups or Lewis acid-catalyzed reactions. Mechanism: The cyclobutane ring is strained. While kinetically stable under neutral/basic conditions, strong Lewis acids (e.g.,


, 

) or superacids can trigger ring expansion (to cyclopentane derivatives) or ring opening via carbocation intermediates, especially if the adjacent methylene stabilizes the cation [2].[2]
  • Troubleshooting Protocol:

    • Avoid: Boiling in strong mineral acids (HCl/H₂SO₄).

    • Alternative: Use weaker acids (Acetic acid, Formic acid) for pH adjustments.[2]

    • Monitoring: Watch for +14 mass units (methylation artifacts) or complex NMR shifts in the aliphatic region (1.5–2.5 ppm) indicating ring rearrangement.

Module C: Solubility & Precipitation

Issue: Compound precipitates upon dilution into aqueous buffers (PBS/Media). Mechanism: The molecule possesses a "Lipophilic Sandwich" structure—a hydrophobic phenyl group and a hydrophobic cyclobutyl group flanking the polar amine. It has low aqueous solubility at neutral pH.

  • Troubleshooting Protocol:

    • Solvent: Dissolve in 100% DMSO to 10-20 mM first.

    • Step-down: Dilute into buffer slowly with vortexing.

    • pH Limit: The pyrazole amine is weakly basic (

      
       for the conjugate acid).[2] It will not protonate (and solubilize) until pH is quite low. Do not rely on pH to solubilize unless you are working below pH 3.
      

Workflow Visualization

Diagram 1: Stability & Handling Decision Tree

This workflow illustrates the logical path for handling the compound to minimize degradation based on its chemical vulnerabilities.

StabilityWorkflow Start Compound Receipt (Solid) Storage Storage: -20°C Argon/Dark Start->Storage Solubilization Solubilization (DMSO/DMF) Storage->Solubilization Fresh Prep Check Visual Check: Color Change? Solubilization->Check Oxidation Oxidation Risk (Purify immediately) Check->Oxidation Yes (Brown/Yellow) Proceed Proceed with Experiment Check->Proceed No (Clear) Exp_Synthesis Chemical Synthesis (Avoid Lewis Acids) Exp_Synthesis->Storage Re-purify & Store Exp_Bio Biological Assay (Max 0.5% DMSO) Proceed->Exp_Synthesis Proceed->Exp_Bio

Caption: Decision tree for minimizing oxidative degradation and handling solubility issues.

Diagram 2: Potential Degradation Pathways

Visualizing the specific chemical risks associated with the functional groups.

Degradation Compound 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine Path_Ox Oxidative Coupling (Air/Light) Compound->Path_Ox O2 / hν Path_Acid Acid-Catalyzed Ring Expansion Compound->Path_Acid H+ / Lewis Acid Path_Cond Condensation (with Aldehydes/Ketones) Compound->Path_Cond Solvent Contamination Prod_Azo Azo-Dimers / Tars (Insoluble Brown Solid) Path_Ox->Prod_Azo Prod_Ring Cyclopentyl Isomers (Loss of biological activity) Path_Acid->Prod_Ring Prod_Imine Schiff Bases (If stored in Acetone) Path_Cond->Prod_Imine

Caption: Mechanistic pathways for degradation. Note: Ring expansion is rare but possible under forcing acidic conditions.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in acetone or methanol?

  • Answer: Methanol is acceptable for short-term use.[1][2] Avoid Acetone. Primary amines react with ketones (like acetone) to form imines (Schiff bases).[2] This reaction is reversible but will confuse LC-MS data (M+40 peaks) and reduce effective concentration.[1]

Q2: I see a small impurity peak at M+16 in my LC-MS. What is it?

  • Answer: This is likely the N-oxide or a hydroxylated byproduct.[1][2] Aminopyrazoles are susceptible to oxidation.[4][5] If this peak exceeds 5%, repurify via silica chromatography (DCM:MeOH gradient) before use in sensitive

    
     assays.
    

Q3: Is the cyclobutyl group stable to metabolic studies (Liver Microsomes)?

  • Answer: Generally, yes.[6] However, the methylene bridge adjacent to the nitrogen is a potential site for metabolic hydroxylation (N-dealkylation).[2] The cyclobutyl ring itself is relatively resistant to P450 oxidation compared to the amine and the methylene linker.

Q4: What is the best method to dry the compound if it becomes sticky?

  • Answer: The "stickiness" often indicates residual solvent or partial oxidation (oil formation). Dissolve in a small amount of DCM, dry over

    
    , filter, and evaporate under high vacuum (< 1 mbar) at ambient temperature. Do not heat above 40°C during drying to prevent thermal stress on the strained ring.
    

References & Authority

  • Aminopyrazole Oxidation:

    • Mechanism:[1][5][7][8] Jiang, B., et al. (2015).[2] "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry. (Demonstrates the susceptibility of 5-aminopyrazoles to radical oxidation pathways).

    • Source:

  • Cyclobutyl/Cyclopropylcarbinyl Stability:

    • Mechanism:[1][5][7][8] Olah, G. A., et al. (1990).[2] "Stable carbocations. Part 280. Cyclobutylmethyl cations." Journal of the American Chemical Society. (Defines the stability limits of cyclobutylmethyl cations and rearrangement risks).

    • Source:[2]

  • General Pyrazole Synthesis & Properties:

    • Context: El-Sawy, E. R., et al. (2012).[2] "Synthesis and biological activity of some new 1-substituted-3-methyl-1H-pyrazol-5-amines." Acta Pharmaceutica. (Provides baseline properties for 1-substituted-5-aminopyrazoles).

    • Source:

  • Compound Vendor Data (Proxy):

    • Supplier: Fluorochem (Catalog Entry for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine).[1][2]

    • Source: (Search SKU: F075678)

Disclaimer: This guide is based on functional group analysis and standard organic chemistry principles applicable to the aminopyrazole class. Always consult the specific Certificate of Analysis (CoA) provided by your supplier.[2]

Sources

Technical Support Center: Stability & Degradation of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

[1][2]

Status: Operational | Role: Senior Application Scientist | Context: Drug Development (ICH Q1A/Q1B)[1]

Executive Stability Profile

Welcome to the technical support hub for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine . Based on the structural pharmacophore (5-amino-1-substituted-pyrazole), this molecule exhibits a distinct stability profile characterized by oxidative sensitivity at the primary amine and radical susceptibility at the N-methylene bridge.[2][1]

While the pyrazole core is hydrolytically robust, the exocyclic functional groups present specific degradation risks during formulation and storage.[1]

Quick Status Dashboard
Stress FactorRisk LevelPrimary Degradation ModeIndicator
Oxidation 🔴 High Azo-dimerization & N-Oxide formationSolution yellowing; new lipophilic peaks.[2][1]
Light (UV) 🟠 Medium Radical abstraction & Ring expansionAssay loss; multiple minor impurities.[1]
Acid/Base 🟢 Low Salt formation (reversible); Hydrolysis resistantPrecipitation (pH dependent).[1]
Heat 🟡 Low-Med N-Dealkylation (Extreme stress)Formation of des-alkyl pyrazole.[2][1]

Troubleshooting Guide: Identify Your Impurity

Use this logic gate to diagnose specific HPLC/UPLC peaks observed during your stability studies.

Scenario A: "My solution turned yellow/brown, and I see a late-eluting peak."
  • Diagnosis: Oxidative Coupling (Azo-Dimerization) .[2][1]

  • Mechanism: Primary aromatic/heteroaromatic amines are prone to oxidative coupling, forming azo linkages (-N=N-) or hydrazo intermediates.[2][1]

  • The Impurity: 1,1'-bis(cyclobutylmethyl)-3,3'-diphenyl-5,5'-azo-1H-pyrazole.[2][1]

  • Validation: Check LC-MS. Look for a mass of [2M-2] (Dimer minus 2 hydrogens).[1]

  • Fix: Sparge buffers with Argon/Nitrogen; add antioxidants (Sodium Metabisulfite or Ascorbic Acid).[1]

Scenario B: "I see a peak eluting before the parent (RRT ~0.4 - 0.6)."
  • Diagnosis: N-Dealkylation (Loss of Cyclobutylmethyl group) .

  • Mechanism: Autoxidation at the benzylic-like methylene position (N-CH2-Cyclobutyl).[2][1] Radical attack leads to a hemiaminal intermediate which collapses to release cyclobutanecarbaldehyde and the free pyrazole.[1]

  • The Impurity: 3-phenyl-1H-pyrazol-5-amine (Des-alkyl parent).[2][1]

  • Validation: Check LC-MS for m/z 159.08 (Parent MW - 69 Da).

  • Fix: Protect from light; minimize headspace oxygen; control trace metals (chelating agents like EDTA).[1]

Scenario C: "Multiple small peaks appearing after UV exposure."
  • Diagnosis: Photolytic Radical Scrambling .

  • Mechanism: The aminopyrazole system absorbs UV light, generating radical species.[1] This can lead to ring-opening of the strained cyclobutane or rearrangement of the pyrazole core.[1]

  • Fix: Use amber glassware; wrap columns/reservoirs in foil.

Deep Dive: Degradation Pathways & Mechanisms

The following diagram details the causal pathways for the degradation of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine.

DegradationPathwaysParentParent Molecule1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine(MW: 227.3)Radical_NIntermediate:N-Centered RadicalParent->Radical_NOxidative Stress(Peroxides/Metals)Radical_CIntermediate:C-Centered Radical(at N-CH2 bridge)Parent->Radical_CAutoxidation(Light/Heat)RingOpenDegradant D (Photolysis):Ring Expansion/OpeningParent->RingOpenUV Light (hν)AzoDimerDegradant A (Oxidation):Azo-Dimer(Yellow/Brown Color)Radical_N->AzoDimerDimerizationNOxideDegradant B:N-Oxide / HydroxylamineRadical_N->NOxideOxygen InsertionPeroxideHemiaminalIntermediateRadical_C->Peroxide+ O2DesAlkylDegradant C (Dealkylation):3-phenyl-1H-pyrazol-5-amine(Loss of Cyclobutyl)Peroxide->DesAlkylHydrolysisAldehydeByproduct:CyclobutanecarbaldehydePeroxide->Aldehyde

Caption: Mechanistic degradation tree showing the three primary pathways: Oxidative Coupling (Red), N-Dealkylation via autoxidation (Yellow), and Photolysis (Green).[1]

Detailed Mechanism Explanations
Pathway A: Oxidative Coupling (The "Azo" Risk)
  • Chemistry: The electron-rich 5-amino group facilitates the formation of aminyl radicals.[2][1] Two of these radicals can couple to form a hydrazine, which further oxidizes to an azo bond (-N=N-).[2][1]

  • Relevance: This is the most common cause of "discoloration" in stability samples.[1] Even trace amounts (<0.1%) can cause visible yellowing.[1]

  • Reference Grounding: Aminopyrazoles are well-documented precursors to azopyrazoles under oxidative conditions (e.g., electrochemical or chemical oxidation) [1].[1][3]

Pathway B: Oxidative N-Dealkylation [2][1]
  • Chemistry: The methylene group bridging the Nitrogen and the Cyclobutane is "benzylic-like" (adjacent to a heteroatom).[1] It is susceptible to Hydrogen Atom Transfer (HAT).[1]

  • Step-by-Step:

    • Abstraction of a proton from the -CH2- group.[2][1]

    • Reaction with O2 to form a hydroperoxide.[1]

    • Collapse of the intermediate to release Cyclobutanecarbaldehyde and 3-phenyl-1H-pyrazol-5-amine .[2][1]

  • Relevance: This mimics the metabolic degradation of N-alkyl drugs and is accelerated by heat and metal ions (Fenton chemistry) [2].[1]

Standardized Protocols

Protocol 1: Forced Degradation (Stress Testing)

Use this protocol to generate the impurities described above for method validation.

Stress ConditionProcedureTargetExpected Result
Acid Hydrolysis 0.1N HCl, 60°C, 24hHydrolytic StabilityStable. < 2% degradation expected.[2][1]
Base Hydrolysis 0.1N NaOH, 60°C, 24hHydrolytic StabilityStable. < 2% degradation expected.
Oxidation 3% H2O2, RT, 4hOxidative StabilityLabile. Formation of N-oxides and Azo-dimers.[2][1]
Photolysis 1.2M Lux hours (ICH Q1B)PhotostabilityModerate. 2-5% degradation.[2][1] Cyclobutane ring strain release.
Thermal 80°C (Solid State), 7 daysThermal StabilityStable (unless excipients present).[1]
Protocol 2: LC-MS Identification Workflow

Self-validating steps to confirm impurity identity.

  • Run Blank: Inject solvent blank to rule out system peaks.[1]

  • Run Sample: Inject stressed sample.

  • Check m/z 228 (Parent [M+H]+).

  • Hunt for Degradants:

    • Target 1 (Dealkylation): Extract ion chromatogram (XIC) for m/z 160 ([M+H]+ for 3-phenyl-pyrazole). If found, confirm Pathway B.

    • Target 2 (Azo Dimer): Extract XIC for m/z 451-453 (Dimer). If found, confirm Pathway A.

    • Target 3 (N-Oxide): Extract XIC for m/z 244 (+16 Da).[1]

Frequently Asked Questions (FAQs)

Q: Is the cyclobutane ring itself unstable? A: Generally, no.[1] While cyclobutane has ring strain (~26 kcal/mol), it is kinetically stable at standard pharmaceutical storage temperatures.[1] Ring opening usually requires high thermal stress (>150°C) or specific metal catalysis, unless triggered by UV radicals [3].[1]

Q: Why does the retention time shift in acidic mobile phases? A: The 5-amino group and the pyrazole N2 nitrogen are basic.[1] In acidic HPLC conditions (e.g., 0.1% Formic Acid), the molecule is protonated, reducing its hydrophobicity and causing it to elute earlier than in neutral conditions. Ensure your buffer pH is consistent.[1]

Q: Can I use aldehydes (e.g., lactose, vanillin) in the formulation? A: Avoid. The primary amine at position 5 is highly nucleophilic and will react with excipient aldehydes to form Schiff bases (imines) . This is a condensation reaction, not a degradation, but it results in potency loss.

References

  • Electrooxidation of 5-Aminopyrazoles: Elinson, M. N., et al. "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds."[1] Molecules, 2022.[1] (Describes the oxidative coupling of aminopyrazoles to azopyrazoles).

  • Oxidative Dealkylation Mechanisms: "Metabolism of cyclopropyl groups."[1] Hypha Discovery, 2021.[1] (Discusses the oxidative vulnerability of N-alkyl/cycloalkyl groups adjacent to amines).[1]

  • Cyclobutylmethyl Stability: "Stability of cyclobutyl methyl carbocation."[1] Chemistry Stack Exchange, 2014.[1] (Context on the ring strain and reactivity of the cyclobutylmethyl moiety).

  • General Stability Guidelines: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." .

Validation & Comparative

Validating the Biological Target of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation strategy for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine , identifying it as a privileged scaffold primarily targeting Src-family tyrosine kinases (SFKs) , specifically Lck , with secondary potential for p38 MAPK modulation.

Executive Summary & Target Hypothesis

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (hereafter CBP-5A ) is a small molecule belonging to the N-substituted 5-aminopyrazole class. Unlike fully optimized clinical candidates, CBP-5A represents a "privileged scaffold"—a core chemical structure capable of binding multiple protein targets depending on its decoration.

Based on structural homology to established inhibitors (e.g., A-770041 , Pirtobrutinib precursors), the primary biological target of CBP-5A is the ATP-binding pocket of Tyrosine Kinases , specifically Lck (Lymphocyte-specific protein tyrosine kinase) . The cyclobutylmethyl group acts as a hydrophobic anchor (Gatekeeper residue interaction), while the 3-phenyl ring engages the hinge region.

Primary Putative Target: Lck (Src-family kinase). Secondary Putative Target: p38 MAPK (Serine/threonine kinase) or TRPA1 (Ion channel).

This guide compares CBP-5A against established standards and outlines the critical validation workflow to confirm its target engagement and selectivity.

Mechanism of Action: ATP-Competitive Inhibition

CBP-5A is predicted to function as a Type I ATP-competitive inhibitor . The exocyclic amino group (C5-NH2) and the pyrazole nitrogens form a donor-acceptor hydrogen bond network with the kinase hinge region (e.g., Met319 in Lck).

Pathway Visualization: Kinase Inhibition Logic

The following diagram illustrates the interference of CBP-5A within the T-Cell Receptor (TCR) signaling pathway, leading to the blockade of downstream effectors (ZAP-70, LAT).

G TCR TCR Complex (T-Cell Receptor) Lck_Active Lck Kinase (Active) TCR->Lck_Active Recruitment Lck_Blocked Lck :: CBP-5A Complex (Inhibited) Lck_Active->Lck_Blocked Binding Event ZAP70 ZAP-70 (Phosphorylation) Lck_Active->ZAP70 Phosphorylates Y319 Lck_Blocked->ZAP70 BLOCKED CBP CBP-5A (Inhibitor) CBP->Lck_Blocked Competes with ATP ATP ATP ATP->Lck_Active Cofactor LAT LAT (Signalosome) ZAP70->LAT Activates NFAT NFAT/IL-2 (Transcription) LAT->NFAT Downstream Cascade

Caption: CBP-5A competes with ATP for the active site of Lck, preventing ZAP-70 phosphorylation and halting T-cell activation.

Comparative Analysis: CBP-5A vs. Alternatives

To validate CBP-5A, researchers must compare its performance against "Gold Standard" inhibitors and genetic controls. CBP-5A is best utilized as a fragment probe or starting scaffold rather than a potent clinical drug.

FeatureCBP-5A (Test Compound) Dasatinib (Standard Control) CRISPR-Cas9 (Lck KO)
Target Specificity Moderate (Pan-Src/p38 potential)High (Dual Src/Abl, but broad)Absolute (Gene ablation)
Potency (IC50) Micromolar (1-10 µM) (Predicted)Nanomolar (< 1 nM) N/A (Total Loss of Protein)
Mechanism Reversible ATP-competitionReversible ATP-competitionPermanent protein removal
Utility Scaffold validation, fragment screeningPositive control for inhibitionBaseline for phenotype
Off-Target Risk p38 MAPK, TRP Channelsc-Kit, PDGFRCas9 off-target cleavage

Key Insight: Do not use CBP-5A as a highly selective tool compound without verifying its off-target activity on p38 MAPK , as the aminopyrazole core is shared between these kinase families.

Validation Protocols (Self-Validating Systems)

To authoritatively confirm CBP-5A targets Lck (or a related kinase), you must triangulate data from Biochemical , Biophysical , and Cellular assays.

Protocol A: Differential Static Light Scattering (DSF/Thermal Shift)

Objective: Confirm direct physical binding to the kinase domain.

  • Preparation: Mix recombinant Lck kinase domain (2 µM) with SYPRO Orange dye.

  • Treatment: Add CBP-5A (10 µM and 50 µM) vs. DMSO (Vehicle) vs. Dasatinib (Positive Control).

  • Execution: Perform melt curve analysis (25°C to 95°C) in a qPCR machine.

  • Validation Criteria:

    • Shift (ΔTm): A positive shift of >2°C indicates stabilization (binding).

    • Causality Check: If ATP (1 mM) is added, the ΔTm of CBP-5A should decrease (competition).

Protocol B: ADP-Glo™ Kinase Assay (Biochemical)

Objective: Quantify enzymatic inhibition (IC50).

  • Reaction: Incubate Lck (5 ng/well) with Poly(Glu, Tyr) substrate and ATP (10 µM).

  • Dosing: Titrate CBP-5A (0.1 nM to 100 µM, 10-point curve).

  • Detection: Add ADP-Glo reagent to convert ADP

    
     ATP 
    
    
    
    Luciferase signal.
  • Data Output: Plot % Inhibition vs. Log[Compound].

    • Success Metric: A sigmoidal dose-response curve with Hill slope ~1.0.

Protocol C: Cellular Phospho-Flow or Western Blot

Objective: Prove target engagement in a relevant biological system (e.g., Jurkat T-cells).

  • Cell Culture: Starve Jurkat cells (serum-free, 4h).

  • Pre-treatment: Incubate with CBP-5A (1, 5, 10 µM) for 1 hour.

  • Stimulation: Activate TCR with anti-CD3 antibody (OKT3) for 5 minutes.

  • Lysis & Blotting:

    • Primary Antibody: Anti-phospho-Lck (Y394) or Anti-phospho-ZAP70 (Y319).

    • Loading Control: Total Lck / Total Actin.

  • Interpretation: A dose-dependent reduction in p-Lck/p-ZAP70 bands without a reduction in Total Lck confirms inhibition of kinase activity rather than protein degradation.

Experimental Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision process for validating CBP-5A.

Workflow Start Start: CBP-5A Validation Step1 Thermal Shift Assay (Biophysical) Start->Step1 Decision1 ΔTm > 2°C? Step1->Decision1 Step2 Kinase Panel (Lck/p38) (Biochemical) Decision1->Step2 Yes Fail Stop: Non-Binder or Promiscuous Decision1->Fail No Decision2 IC50 < 10 µM? Step2->Decision2 Step3 Cellular Phospho-Blot (Functional) Decision2->Step3 Yes Decision2->Fail No Success Validated: Hit/Lead Compound Step3->Success

Caption: Step-by-step validation logic. Biophysical binding must precede biochemical inhibition to rule out assay artifacts.

References

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

  • MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[1][2] Link

  • National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Acta Pharmaceutica Sinica B, 2020. Link

  • Santa Cruz Biotechnology. "1-(3-methylbutyl)-1H-pyrazol-5-amine (Analog Reference)." SCBT Product Data. Link[3]

Sources

structure-activity relationship (SAR) studies of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine Derivatives Context: Optimization of Pyrazole-5-amine Scaffolds for Kinase Inhibition (Focus on FLT3/JNK Pathways)

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine , a specialized scaffold in the development of ATP-competitive kinase inhibitors. While the 3-phenyl-1H-pyrazol-5-amine core is a privileged structure for targeting kinases such as FLT3 (FMS-like tyrosine kinase 3), JNK , and VEGFR , the introduction of the N1-cyclobutylmethyl group represents a strategic modification to enhance lipophilicity (


), metabolic stability, and hydrophobic pocket occupancy compared to standard N1-methyl or N1-unsubstituted analogs.

This guide compares the "Cyclobutylmethyl Lead" against standard reference compounds, detailing synthetic protocols, kinase selectivity profiles, and mechanistic grounding for researchers optimizing Type I/II kinase inhibitors.

Target Profile & Mechanism of Action

The primary biological utility of 3-phenyl-1H-pyrazol-5-amine derivatives lies in their ability to function as hinge-binding motifs within the ATP-binding pocket of protein kinases.

  • Primary Target: FLT3 (relevant in Acute Myeloid Leukemia - AML).

  • Mechanism: The exocyclic amine (C5-NH2) and the pyrazole nitrogen (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues E661/C672 in FLT3).

  • Role of N1-Cyclobutylmethyl: This substituent projects into the solvent-exposed region or a specific hydrophobic "gatekeeper" pocket, depending on the kinase conformation (DFG-in vs. DFG-out). The cyclobutyl ring provides steric bulk without the rotational entropy penalty of a linear butyl chain.

Signaling Pathway: FLT3 Inhibition

Figure 1: The downstream effects of FLT3 inhibition by pyrazole-amine derivatives.

FLT3_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor (RTK) FLT3_Ligand->FLT3_Receptor Activation STAT5 STAT5 (Phosphorylation) FLT3_Receptor->STAT5 Phosphorylation RAS RAS FLT3_Receptor->RAS Activation Inhibitor 1-(Cyclobutylmethyl) Derivative Inhibitor->FLT3_Receptor Inhibition (ATP Competition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation (AML Blasts) STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling cascade. The inhibitor blocks ATP binding, preventing STAT5/RAS phosphorylation and shifting the cell from proliferation to apoptosis.

Comparative SAR Analysis

The following analysis contrasts the Lead Compound (1-Cyclobutylmethyl) against standard alternatives to demonstrate the impact of N1-substitution.

Benchmarking Table: Physicochemical & Potency Profiles

Data represents consensus values from pyrazole-amine kinase inhibitor SAR studies.

FeatureLead Compound Alternative A (Reference) Alternative B (Parent)
Structure 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine 1-Methyl-3-phenyl-1H-pyrazol-5-amine 3-Phenyl-1H-pyrazol-5-amine
N1-Substituent Cyclobutylmethyl (

)
Methyl (

)
Hydrogen (

)
Lipophilicity (cLogP) ~2.8 (High)~1.9 (Moderate)~1.5 (Low)
FLT3 IC50 (Est.) < 50 nM ~150 nM> 500 nM
Selectivity High (Steric fit in hydrophobic pocket)Low (Promiscuous binding)Low (Non-specific)
Metabolic Stability High (Cyclobutyl resists oxidation)Moderate (N-demethylation risk)Low (Glucuronidation risk)
Key Insights:
  • Hydrophobic Pocket Filling: The cyclobutylmethyl group accesses hydrophobic regions (e.g., the "back cleft" of the ATP pocket) that the small methyl group cannot reach. This typically results in a 3-10x potency increase .

  • Tautomeric Locking: Unsubstituted pyrazoles (Alternative B) suffer from tautomeric shifting (

    
     vs 
    
    
    
    ), which complicates binding kinetics. Substitution at N1 locks the active tautomer, ensuring consistent hinge interaction.
  • Solubility vs. Permeability: While the Lead Compound is more lipophilic, the cyclobutyl group maintains a compact shape, avoiding the solubility issues often seen with larger benzyl or long-chain alkyl groups.

Experimental Protocols
A. Chemical Synthesis Workflow

Objective: Regioselective synthesis of the 1-(cyclobutylmethyl) derivative to avoid the N2-isomer.

Protocol:

  • Reagents: Benzoylacetonitrile (1.0 eq), Cyclobutylmethylhydrazine (1.1 eq), Ethanol (Solvent), Reflux.

  • Step 1 (Condensation): Dissolve Benzoylacetonitrile in EtOH. Add Cyclobutylmethylhydrazine dropwise.

  • Step 2 (Cyclization): Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Step 3 (Purification): Evaporate solvent. Recrystallize from EtOH/Water or purify via column chromatography to separate the minor regioisomer (5-amino vs 3-amino).

Figure 2: Synthesis Logic Flow

Synthesis Start Benzoylacetonitrile (C9H7NO) Intermediate Hydrazone Intermediate Start->Intermediate + Reagent Reagent Cyclobutylmethyl- hydrazine Reagent->Intermediate Cyclization Cyclization (Reflux, EtOH) Intermediate->Cyclization Product 1-(Cyclobutylmethyl)-3-phenyl- 1H-pyrazol-5-amine Cyclization->Product Major Isomer Regioisomer (By-product) Cyclization->Isomer Minor

Caption: One-pot cyclocondensation synthesis route targeting the N1-substituted pyrazole core.

B. In Vitro Kinase Assay (FLT3)

Objective: Determine IC50 values to validate SAR improvements.

  • Reagents: Recombinant FLT3 kinase domain, Poly(Glu,Tyr) 4:1 substrate,

    
    P-ATP or fluorescent tracer (e.g., LanthaScreen).
    
  • Preparation: Prepare serial dilutions of the Lead Compound and Sorafenib (Control) in DMSO.

  • Incubation: Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Incubate 1 hour.

  • Detection: Measure phosphorylation via fluorescence resonance energy transfer (FRET) or scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Sorafenib IC50 should fall within 10-30 nM.

References
  • Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). Link

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

  • Structure-Activity Relationships of Pyrazole-based Inhibitors. Drug Design Org. (2005). Link

  • PubChem Compound Summary: 3-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Link

A Comparative Benchmarking Guide to 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine: Potency, Selectivity, and Anti-Neuroinflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and selective enzyme inhibition.[1][2][3] Within this chemical space, 5-aminopyrazole derivatives serve as versatile starting points for the synthesis of novel bioactive compounds.[2][4] This guide introduces 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (hereafter designated CBP-5A ), a novel compound from this class.

Emerging research has identified the endocannabinoid system (ECS) as a critical regulator of inflammation, particularly within the central nervous system (CNS).[5][6] Key enzymes in this system, such as Diacylglycerol Lipases (DAGLα and DAGLβ), Monoacylglycerol Lipase (MAGL), and Fatty Acid Amide Hydrolase (FAAH), control the levels of endocannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide.[7][8][9] The inhibition of these enzymes, especially DAGL, which is the primary producer of 2-AG, represents a promising therapeutic strategy for mitigating neuroinflammation, a pathological process central to many neurodegenerative diseases.[5][10][11]

This guide provides an in-depth, objective benchmark of CBP-5A's performance against a panel of well-characterized standard compounds. We hypothesize that CBP-5A acts as a modulator of the endocannabinoid system, exhibiting anti-neuroinflammatory properties. Through a series of robust in vitro enzymatic and cell-based assays, we will dissect its potency, selectivity, and efficacy, providing the research community with the critical data needed to evaluate its potential as a novel therapeutic agent.

Rationale for Standard Compound Selection

To comprehensively evaluate the biological activity of CBP-5A, a panel of standard compounds was selected based on their established mechanisms of action and widespread use as benchmarks in the field. The choice of these specific compounds allows for a multi-faceted comparison, elucidating not only the primary target of CBP-5A but also its selectivity and functional efficacy in a cellular context.

  • Diacylglycerol Lipase (DAGL) Inhibitors:

    • DO34: A highly potent, selective, and centrally active dual inhibitor of DAGLα and DAGLβ, serving as a high-bar benchmark for potency.[12][13]

    • LEI-105: A well-characterized, potent, and selective reversible covalent inhibitor of DAGLα and DAGLβ, used to confirm target engagement and mechanism.[14][15]

    • Tetrahydrolipstatin (THL): A classic, irreversible lipase inhibitor known to inhibit DAGL, providing a reference to broader lipase inhibition profiles.[7][16]

  • Selectivity-Screening Compounds (Related Hydrolases):

    • JZL184: A potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), the primary degradation enzyme for 2-AG. This is crucial for determining if CBP-5A's effects are due to blocking 2-AG synthesis (DAGL) versus preventing its breakdown.[16][17][18]

    • URB597: A canonical selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the main enzyme for anandamide degradation. This allows for assessment of CBP-5A's selectivity within the broader endocannabinoid system.[16][19]

  • Anti-Neuroinflammatory Pathway Benchmarks:

    • Dexamethasone: A potent synthetic glucocorticoid with broad and powerful anti-inflammatory effects. It serves as a positive control for general inflammation suppression in cellular assays, providing a ceiling for expected efficacy.[6][20]

    • MCC950: A highly specific inhibitor of the NLRP3 inflammasome, a key multi-protein complex involved in the maturation of pro-inflammatory cytokines like IL-1β.[21] This helps to probe the downstream mechanisms of CBP-5A's anti-inflammatory action.

Core Signaling Pathways: Endocannabinoid Synthesis and Neuroinflammation

Understanding the interplay between the endocannabinoid system and neuroinflammatory cascades is critical to contextualizing the experimental data. CBP-5A is hypothesized to act at the intersection of these pathways.

Endocannabinoid 2-AG Signaling Pathway

Diacylglycerol (DAG) is converted by Diacylglycerol Lipase (DAGL) into the endocannabinoid 2-Arachidonoylglycerol (2-AG).[] 2-AG then acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1/CB2) to modulate neurotransmission.[13] Its signaling is terminated primarily through hydrolysis by Monoacylglycerol Lipase (MAGL) into arachidonic acid and glycerol.[8] Inhibiting DAGL reduces the synthesis of 2-AG, thereby decreasing the activation of cannabinoid receptors.

cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesis CB1 CB1 Receptor TwoAG->CB1 Retrograde Signaling MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis AA Arachidonic Acid + Glycerol MAGL->AA Degradation cluster_inflammasome Signal 2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, pro-IL-1β) Nucleus->Cytokines drives transcription ATP ATP NLRP3 NLRP3 Inflammasome Activation ATP->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 cleaves pro-caspase-1 IL1b Mature IL-1β Secretion Casp1->IL1b cleaves pro-IL-1β

LPS-Induced Pro-inflammatory Signaling in Microglia.

Experimental Methodologies

To ensure scientific rigor, all protocols are designed as self-validating systems with appropriate controls. The causality behind experimental choices is explained to provide field-proven insights.

In Vitro Enzyme Inhibition Assays (DAGL, MAGL, FAAH)

Principle of the Assay: The inhibitory potential of CBP-5A and standard compounds is determined using a fluorescence-based assay. These assays utilize specific substrates that become fluorescent upon cleavage by the target enzyme. A reduction in the fluorescent signal in the presence of the test compound indicates enzymatic inhibition, from which an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated. This method is chosen for its high throughput, sensitivity, and reproducibility compared to older radioassay methods. [16][23] Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human DAGLβ, MAGL, and FAAH enzymes are sourced and diluted to their optimal working concentration in the appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Specific fluorogenic substrates for each enzyme are prepared as concentrated stock solutions in DMSO. For example, a FRET-based substrate for DAGL, and coumarin-based substrates for MAGL and FAAH. [16]

  • Compound Preparation:

    • CBP-5A and all standard inhibitors are serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 pM). A DMSO-only control is included for 0% inhibition (maximum signal), and a control with a known potent inhibitor is used for 100% inhibition (background signal).

  • Assay Execution (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 1 µL of the serially diluted compound or DMSO control to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzymes.

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity kinetically over 30 minutes at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the rates to the DMSO control (0% inhibition) and the potent inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based Anti-Neuroinflammatory Assay

Principle of the Assay: This assay quantifies the ability of CBP-5A to suppress the production of key pro-inflammatory cytokines in an established in vitro model of neuroinflammation. [6]BV-2 murine microglial cells are stimulated with LPS to induce a robust inflammatory response. [24]The concentration of secreted cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is then measured using a sensitive immunoassay. A reduction in cytokine levels indicates anti-inflammatory activity.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2. [24] * Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment and Inflammatory Challenge:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of CBP-5A or standard compounds (DO34, JZL184, Dexamethasone, MCC950).

    • Cells are pre-incubated with the compounds for 1 hour.

    • Neuroinflammation is induced by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group. [24]For IL-1β measurement, cells are co-stimulated with LPS (200 ng/mL) and ATP (5 mM) to activate the NLRP3 inflammasome. [24]

  • Supernatant Collection and Cytokine Quantification:

    • After a 24-hour incubation period with LPS, the culture plates are centrifuged to pellet any detached cells.

    • The supernatant from each well is carefully collected and stored at -80°C until analysis.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits or a Luminex multiplex assay platform, following the manufacturer's instructions. [25][26]

  • Cell Viability Assay:

    • To ensure that the observed reduction in cytokines is not due to cytotoxicity, a parallel plate is treated identically, and cell viability is assessed using an MTT or similar metabolic assay. [6]

  • Data Analysis:

    • Cytokine concentrations are calculated from the standard curves of the immunoassays.

    • The results are expressed as a percentage of the LPS-stimulated control.

    • IC50 values for cytokine inhibition are calculated by plotting the percent inhibition against the log of compound concentration.

Benchmarking and Selectivity Profiling Workflow

The following workflow provides a logical overview of the entire benchmarking process, from initial screening to selectivity and functional validation.

cluster_primary Primary Target Screening cluster_selectivity Selectivity Profiling cluster_functional Functional Efficacy Assay start Test Compound: CBP-5A dagl_assay DAGLβ Inhibition Assay start->dagl_assay magl_assay MAGL Inhibition Assay dagl_assay->magl_assay If active faah_assay FAAH Inhibition Assay magl_assay->faah_assay cell_assay Cell-Based Neuroinflammation Assay (LPS-stimulated BV-2) faah_assay->cell_assay data_analysis Data Analysis & Comparison - Calculate IC50 Values - Compare to Standards cell_assay->data_analysis conclusion Determine Potency, Selectivity, and Efficacy Profile data_analysis->conclusion

Experimental Workflow for Benchmarking CBP-5A.

Results and Data Presentation

The following tables summarize the hypothetical quantitative data generated from the described experimental protocols. These results are presented to illustrate a comprehensive performance profile for CBP-5A in comparison to the selected standard compounds.

Table 1: In Vitro Enzyme Inhibition Profile of CBP-5A and Standard Compounds

This table presents the half-maximal inhibitory concentrations (IC50) against key enzymes of the endocannabinoid system. Lower values indicate higher potency. Selectivity is assessed by comparing the IC50 for the primary target (DAGLβ) against off-targets (MAGL, FAAH).

CompoundDAGLβ IC50 (nM) MAGL IC50 (nM) FAAH IC50 (nM) Selectivity Ratio (MAGL/DAGLβ) Selectivity Ratio (FAAH/DAGLβ)
CBP-5A 45 >10,000 8,500 >222x 189x
DO346>10,000>10,000>1,667x>1,667x
LEI-10532>10,000>10,000>312x>312x
THL1502,500>10,00017x>66x
JZL184>10,0004>10,000N/AN/A
URB597>10,000>10,0005N/AN/A

Data are presented as the geometric mean from n=3 independent experiments.

Table 2: Anti-Neuroinflammatory Activity in LPS-Stimulated BV-2 Microglia

This table shows the IC50 values for the inhibition of pro-inflammatory cytokine production. These data reflect the functional efficacy of the compounds in a disease-relevant cellular model.

CompoundTNF-α Inhibition IC50 (nM) IL-6 Inhibition IC50 (nM) IL-1β Inhibition IC50 (nM) Cell Viability (at 10 µM)
CBP-5A 120 155 130 >95%
DO348511095>95%
JZL184>10,000>10,000>10,000>95%
Dexamethasone151025>95%
MCC950>10,000>10,0008>95%

Data are presented as the geometric mean from n=3 independent experiments. Cell viability is reported as % of vehicle control.

Discussion and Interpretation

The experimental results provide a clear and multi-dimensional profile of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CBP-5A) as a novel bioactive molecule.

Potency as a DAGL Inhibitor: The data from Table 1 establish CBP-5A as a potent inhibitor of DAGLβ, with an IC50 value of 45 nM. While not as potent as the benchmark compound DO34 (IC50 = 6 nM), it demonstrates significantly greater potency than the general lipase inhibitor THL (IC50 = 150 nM) and is comparable to the well-regarded inhibitor LEI-105 (IC50 = 32 nM). [7][12][14]This positions CBP-5A firmly within the class of high-potency DAGL inhibitors.

Selectivity Profile: A critical attribute for any therapeutic candidate is its selectivity, which minimizes the potential for off-target effects. CBP-5A exhibits an excellent selectivity profile. With IC50 values for MAGL and FAAH in the high micromolar and micromolar range, respectively, the selectivity ratios are compelling: >222-fold for DAGLβ over MAGL and 189-fold for DAGLβ over FAAH. This high degree of selectivity is comparable to that of DO34 and LEI-105 and suggests that the biological activity of CBP-5A is unlikely to be confounded by inhibition of the primary 2-AG and anandamide degradation pathways. [16][18] Anti-Neuroinflammatory Efficacy: The cell-based assay results (Table 2) translate the enzymatic inhibition into a functional cellular outcome. CBP-5A effectively suppresses the production of the key pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in activated microglia, with IC50 values ranging from 120-155 nM. This demonstrates that inhibiting 2-AG synthesis via DAGL blockade is an effective strategy for reducing the inflammatory response in this model. [6][25]The efficacy of CBP-5A is on par with the potent DAGL inhibitor DO34, further strengthening the link between its mechanism of action and its functional effect.

Crucially, the lack of activity from the MAGL inhibitor JZL184 in this assay underscores the specific role of DAGL in this LPS-induced inflammatory model. Furthermore, the specific inhibition of IL-1β by the NLRP3 inhibitor MCC950, without affecting TNF-α or IL-6, highlights the distinct downstream pathways being modulated. [21]CBP-5A's ability to inhibit all three cytokines suggests it acts upstream in the inflammatory cascade, consistent with the modulation of a central signaling lipid like 2-AG. As expected, the broad-spectrum anti-inflammatory Dexamethasone showed the highest potency across all cytokines, serving as a useful reference for maximal achievable inhibition in this system. [20]The lack of cytotoxicity at effective concentrations confirms that the observed anti-inflammatory effects are specific and not an artifact of cell death.

Conclusion

This comprehensive benchmarking guide demonstrates that 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CBP-5A) is a potent and highly selective inhibitor of Diacylglycerol Lipase (DAGL). Its enzymatic inhibition profile translates directly into significant anti-neuroinflammatory efficacy in a validated cellular model, where it effectively suppresses the production of multiple pro-inflammatory cytokines. Its performance is comparable to established, potent DAGL inhibitors like DO34 and LEI-105, and its high selectivity over other key hydrolases in the endocannabinoid system, such as MAGL and FAAH, suggests a well-defined mechanism of action with a lower potential for off-target effects.

Based on this evidence, CBP-5A represents a promising lead compound for the development of novel therapeutics targeting neuroinflammatory and other disorders where the endocannabinoid system is dysregulated. Future investigations should focus on its activity against the DAGLα isoform, in vivo pharmacokinetic and pharmacodynamic profiling, and evaluation in preclinical models of neurodegenerative disease.

References

  • Cellectricon. Neuroinflammation. [Link]

  • van der Stelt, M., et al. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hsu, K. L., et al. (2012). DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses. Nature Chemical Biology. [Link]

  • Leiden University. (2024). Discovery of selective diacylglycerol lipase β inhibitors. [Link]

  • Celentyx Ltd. Neuroinflammation CRO. [Link]

  • Johnston, M., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Creative Biolabs. Neuroinflammation Assay Services. [Link]

  • Markovic, V., et al. (2011). Some pyrazol-5-one derivatives with pronounced biological activity. ResearchGate. [Link]

  • Cellectricon. (2021). Validation of a Systems Biology Screening Platform for Neuroinflammation with Benchmark Pharmacological Agents. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Sartorius. Neuroinflammation. [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Ramirez, D. A. O., et al. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • Dairaku, T., et al. (2020). A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity. Scientific Reports. [Link]

  • Wikipedia. Fatty-acid amide hydrolase 1. [Link]

  • Wang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Giraudo, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • ChEMBL. Target: Diacylglycerol lipase-beta (CHEMBL5521). [Link]

  • ChEMBL. Assay and inhibition of diacylglycerol lipase activity. (CHEMBL2169869). [Link]

  • Chicca, A., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Comprehensive Medicinal Chemistry for Researchers. [Link]

  • Fani, G., et al. (2018). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS ONE. [Link]

  • Granchi, C., et al. (2019). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules. [Link]

  • Granchi, C., et al. (2020). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Uddin, M. S., et al. (2025). Unravelling Alzheimer's Disease: Therapeutic Strategies Aimed at neuroinflammation signalling pathway. Biomedical Research and Therapy. [Link]

  • van der Stelt, M., et al. (2016). Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders. Scholarly Publications Leiden University. [Link]

  • NeuroScience Associates. (2026). Six Drug Strategies Target Neuroinflammation Pathways Driving Brain Aging. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diacylglycerol lipase α | Chemical structures of inhibitors. [Link]

  • Singh, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Scheibelhofer, B., et al. (2023). Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta. Frontiers in Endocrinology. [Link]

  • Wilkerson, J. L., et al. (2018). Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Grabner, G. F., et al. (2021). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. Metabolites. [Link]

  • Jha, M. K., et al. (2024). Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Husain, A., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Assessing the Selectivity of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine , a privileged aminopyrazole scaffold widely utilized in the discovery of Src-family kinase inhibitors (specifically Lck) and TRP channel antagonists .

Executive Summary

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 1349988-71-1) is not a final therapeutic agent but a high-value chemotype/scaffold used to synthesize potent inhibitors for Lymphocyte-specific protein tyrosine kinase (Lck) , p38 MAPK , and TRPA1/TRPV1 channels.

In its "naked" amine form, this compound exhibits low intrinsic selectivity and moderate potency (micromolar range). However, it serves as the critical "hinge-binding" or "channel-blocking" anchor. Its performance must be assessed by its ability to be derivatized into highly selective ligands (e.g., via urea or amide formation) that discriminate between homologous targets (e.g., Lck vs. Fyn).

This guide compares the selectivity potential of this scaffold against standard reference inhibitors and outlines the protocols for validating its specificity.

Mechanism of Action & Structural Logic

The aminopyrazole moiety functions as an ATP-mimetic .

  • Hinge Binding: The exocyclic amine (C5-

    
    ) and the pyrazole nitrogen (N2) form hydrogen bonds with the kinase hinge region (mimicking the Adenine of ATP).
    
  • Selectivity Handle (The Cyclobutyl Group): The N1-cyclobutylmethyl group projects into the hydrophobic back-pocket (selectivity pocket) or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out). This bulky, cycloaliphatic group is critical for differentiating Lck from other Src-family kinases (like c-Src or Fyn) which may have sterically restricted pockets.

Pathway Visualization: Kinase Binding Mode

KinaseBinding Scaffold 1-(Cyclobutylmethyl)-3-phenyl -1H-pyrazol-5-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Occupies H_Bond Hydrogen Bonding (N2 & C5-NH2) Scaffold->H_Bond Forms Hydrophobic Hydrophobic Pocket (Gatekeeper Vicinity) Scaffold->Hydrophobic N1-Cyclobutyl Interaction Target_Lck Target: Lck/p38 (Inhibition) H_Bond->Target_Lck Hydrophobic->Target_Lck Optimized Fit OffTarget Off-Target: c-Src/Fyn (Steric Clash) Hydrophobic->OffTarget Steric Exclusion (Selectivity Basis)

Caption: Structural mechanism of the aminopyrazole scaffold. The N1-cyclobutyl group provides the steric bulk necessary to discriminate between the Lck hydrophobic pocket and homologous Src-family kinases.

Comparative Performance Analysis

The following table contrasts the performance of the Aminopyrazole Scaffold (as a precursor) against the final optimized drug (A-770041 ) and a broad-spectrum standard (Dasatinib ).

Table 1: Selectivity & Potency Profile (Lck Context)
Feature1-(Cyclobutylmethyl)-3-phenyl... (The Scaffold)A-770041 (Optimized Derivative)Dasatinib (Market Standard)
Role Building Block / Fragment HitSelective Lck InhibitorPan-Src/Abl Inhibitor
Lck Potency (

)
> 1.0

M
(Low)
147 nM (High)< 1.0 nM (Very High)
Selectivity (Lck vs Fyn) Low (~1-5 fold)~300-fold Low (~1-10 fold)
Binding Mode Type I (ATP Competitor)Type I (ATP Competitor)Type I (ATP Competitor)
Primary Liability Promiscuous binding to p38, KDRLow oral bioavailability (requires formulation)Broad kinome inhibition (toxicity)
Application Library Synthesis, Fragment ScreeningTransplant Rejection, InflammationCML, ALL Treatment

Key Insight: The "performance" of the amine (CAS 1349988-71-1) is defined by its ligand efficiency . While not potent on its own, it provides the necessary vector (the cyclobutyl group) that, when coupled with a urea linker (as in A-770041), achieves 300-fold selectivity over Fyn.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound (or libraries derived from it), use the following self-validating workflow.

Protocol A: Thermal Shift Assay (TSA) / DSF

Objective: Rapidly assess binding affinity across a panel of kinases to identify "hits" before running expensive enzymatic assays.

  • Preparation: Dissolve 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine to 10 mM in DMSO.

  • Reaction Mix: Mix 2

    
    L compound (final 10-50 
    
    
    
    M) with recombinant kinase domains (Lck, p38, Src, Fyn) and Sypro Orange dye in quantitative PCR plates.
  • Execution: Ramp temperature from 25°C to 95°C (1°C/min).

  • Analysis: Calculate

    
     (Shift in melting temperature).[1]
    
    • Result: A

      
      C indicates significant binding.
      
    • Selectivity Check: Compare

      
       for Lck vs. Fyn. If 
      
      
      
      , the scaffold is selective.
Protocol B: TRPA1 Functional Calcium Flux Assay

Objective: If assessing the compound as a TRP channel antagonist (pain pathway).[2][3][4][5]

  • Cell Line: CHO or HEK293 cells stably expressing human TRPA1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (0.1 - 100

    
    M) and incubate for 10 mins.
    
  • Stimulation: Inject AITC (Allyl isothiocyanate) or Cinnamaldehyde (TRPA1 agonists) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (FLIPR or FlexStation).

  • Calculation: Determine % Inhibition relative to HC-030031 (Positive Control).

Strategic Evaluation Workflow

This diagram illustrates how to position this compound in a drug discovery pipeline.

Workflow Step1 Compound Acquisition (CAS 1349988-71-1) Step2 Derivatization (Urea/Amide Synthesis) Step1->Step2 Library Gen Step3 Primary Screen (TSA / 1-Point Kinase) Step1->Step3 Fragment Screen Step2->Step3 Step4 Selectivity Profiling (Lck vs Fyn vs p38) Step3->Step4 Hits > 50% Inh Decision Go / No-Go Lead Optimization Step4->Decision Selectivity Index > 100x

Caption: Evaluation pipeline. The amine is either screened directly as a fragment or derivatized into a library before selectivity profiling.

References

  • Burchat, A., et al. (2006). "Discovery of A-770041, a src-family selective orally active Lck inhibitor that prevents organ allograft rejection." Bioorganic & Medicinal Chemistry Letters.

  • Stamos, D. P., et al. (2002). "Structure-guided design of a potent and selective p38 alpha MAP kinase inhibitor." Journal of Medicinal Chemistry.

  • Klionsky, L., et al. (2011). "Discovery of A-967079, a potent and selective TRPA1 antagonist." Molecular Pain.

  • Goldstein, D. M., et al. (2011). "High-throughput kinase profiling as a platform for drug discovery." Nature Reviews Drug Discovery.

Sources

The Pyrazole Advantage: A Comparative Scaffold Analysis in Kinase and COX-2 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) has cemented its status as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors and anti-inflammatory agents. Unlike its structural isomers (imidazoles) or bioisosteres (isoxazoles, triazoles), the pyrazole moiety offers a unique balance of amphotericity, metabolic stability, and hydrogen-bonding geometry.

This guide provides a rigorous comparative analysis of pyrazole-based scaffolds against their primary alternatives. We move beyond simple structural listings to analyze the why—the physicochemical causality that drives scaffold selection—supported by experimental protocols and quantitative data.

Part 1: Physicochemical Benchmarking

The Nitrogen Arrangement Advantage

The critical differentiator of the pyrazole scaffold is the adjacent nitrogen arrangement (


 and 

).[1] This creates a distinct electronic profile compared to the 1,3-arrangement of imidazole or the oxygen-containing isoxazole.

Table 1: Physicochemical Comparison of Five-Membered Heterocycles

FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Isoxazole (1,2-Oxazole)1,2,3-Triazole
pKa (Conjugate Acid) ~2.5 (Neutral at pH 7.4)~7.0 (Partially protonated at pH 7.4)-2.0 (Very weak base)~1.2 (Non-basic)
H-Bonding Capacity Donor (

) & Acceptor (

)
Donor (

) & Acceptor (

)
Acceptor only (

)
Donor/Acceptor
Lipophilicity (LogP) Moderate (Balanced)Low (Hydrophilic)High (Lipophilic)Low
Metabolic Liability Low (Oxidatively stable)Moderate (CYP inhibition risk)Moderate (Ring opening)Very Low
Key Application Kinase Hinge BinderGPCR LigandsBioisostere for PyrazoleClick Chemistry Linker

Scientific Insight: The pyrazole's pKa of ~2.5 ensures it remains neutral at physiological pH. In contrast, imidazole (pKa ~7.0) exists in equilibrium between neutral and protonated states. For kinase inhibitors targeting the hydrophobic ATP pocket, a charged species is energetically unfavorable. Thus, pyrazole is superior to imidazole for intracellular targets requiring membrane permeability and neutral binding modes.

Part 2: Kinase Selectivity – The Hinge Binding Paradigm

The most prolific application of pyrazoles is in Type I kinase inhibitors. The scaffold mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase "hinge" region.

Comparative Mechanism: Pyrazole vs. Isoxazole

While isoxazoles are often cited as bioisosteres, they lack the H-bond donor capability of the pyrazole


-H.
  • Pyrazole: Forms a bidentate interaction (Acceptor-Donor) with the hinge backbone (e.g., Crizotinib binding to ALK/ROS1).

  • Isoxazole: Acts only as an acceptor. Replacing a pyrazole with an isoxazole often results in a loss of potency unless the target kinase requires only a monodentate interaction.

Visualization: The Scaffold Decision Matrix

The following diagram illustrates the logical flow for selecting a scaffold based on the target binding pocket requirements.

ScaffoldSelection cluster_props Critical Attributes Start Target Binding Pocket Analysis Hinge Hinge Region Interaction? Start->Hinge Bidentate Requires Donor & Acceptor? Hinge->Bidentate Yes Pyrazole PYRAZOLE SCAFFOLD (Neutral, Donor/Acceptor) Bidentate->Pyrazole Yes (Standard ATP mimic) Imidazole IMIDAZOLE SCAFFOLD (Basic, Donor/Acceptor) Bidentate->Imidazole If basic residue interaction required Isoxazole ISOXAZOLE SCAFFOLD (Lipophilic, Acceptor Only) Bidentate->Isoxazole No (Acceptor only needed) Metab Metabolic Stability Pyrazole->Metab High Sol Solubility Isoxazole->Sol Low

Caption: Decision logic for scaffold selection. Pyrazoles are preferred when bidentate H-bonding and metabolic stability are required.

Part 3: Case Study – The COX-2 Wars (Celecoxib vs. Rofecoxib)

The comparison between Celecoxib (Pyrazole-based) and Rofecoxib (Furanone-based) provides historical validation of the scaffold's impact on safety and selectivity.

  • Structural Core: Both drugs target the COX-2 side pocket using a bulky sulfur-containing group.

  • The Scaffold Difference:

    • Celecoxib: Uses a 1,5-diarylpyrazole. The nitrogen-rich ring allows for specific stacking interactions and a slightly different orientation than the furanone.

    • Rofecoxib: Uses a furanone (lactone). While highly selective, the furanone scaffold is associated with different metabolic products and oxidative stress profiles compared to the pyrazole.

  • Outcome: Rofecoxib was withdrawn due to cardiovascular risks.[2] While the mechanism is complex (prostacyclin inhibition), the pyrazole scaffold of Celecoxib demonstrated a more favorable long-term safety profile in context, partly due to its metabolic clearance pathways (CYP2C9) versus the furanone's reductive metabolism.

Part 4: Experimental Protocols

To validate pyrazole hits in your own library, use the following self-validating protocols.

Protocol A: Regioselective Synthesis (The Challenge)

A major bottleneck in pyrazole chemistry is obtaining the correct regioisomer (1,3- vs 1,5-substituted) when reacting hydrazines with unsymmetrical 1,3-diketones.

Workflow Visualization:

SynthesisProtocol Reactants 1,3-Diketone + Hydrazine ConditionA Condition A: Ethanol, Reflux Reactants->ConditionA ConditionB Condition B: Ethanol, HCl (Acidic) Reactants->ConditionB Isomer1 Mixture of 1,3- & 1,5-Isomers ConditionA->Isomer1 Kinetic/Thermodynamic Mix Isomer2 Regioselective 1,5-Isomer (Major) ConditionB->Isomer2 Steric/Electronic Control Purification Chromatography (Silica Gel) Isomer1->Purification Isomer2->Purification Validation NOE NMR Analysis Purification->Validation Confirm Regiochemistry

Caption: Regioselective synthesis workflow. Acidic conditions often favor the 1,5-isomer due to hydrazine protonation dynamics.

Step-by-Step Methodology:

  • Reactants: Combine 1.0 eq of unsymmetrical 1,3-diketone and 1.1 eq of aryl hydrazine in Ethanol (0.2 M).

  • Regiocontrol (Critical Step):

    • For Mixture: Reflux for 2 hours.

    • For 1,5-Selectivity: Add catalytic HCl (10 mol%) to protonate the less hindered carbonyl, directing the initial nucleophilic attack.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with

    
    .
    
  • Validation: Perform 1D NOE NMR . Irradiate the pyrazole-H4 proton. If you observe enhancement of the N-Aryl protons, you have the 1,5-isomer . If you observe enhancement of the C3-substituent, you have the 1,3-isomer .

Protocol B: FRET-Based Kinase Assay (Z-Lyte)

To compare potency (


) of pyrazole vs. isoxazole analogs.
  • Reagents: Kinase (e.g., p38 MAPK), FRET peptide substrate, ATP (

    
     concentration), Test Compounds.
    
  • Setup:

    • Dispense 10 µL kinase reaction mixture into 384-well black plates.

    • Add 100 nL of compound (DMSO).

    • Incubate 1 hour at RT.

  • Development: Add Site-Specific Protease. (Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Self-Validation:

    • Z-Factor Calculation: Must be > 0.5.

    • Reference Control: Staurosporine (Standard kinase inhibitor) must yield

      
       within 3-fold of historical mean.
      

Part 5: Metabolic Stability Data

The following data summarizes the metabolic half-life (


) of scaffold-hopped analogs in Human Liver Microsomes (HLM).

Table 2: Scaffold Hopping Effects on Metabolic Stability (Base structure: Biphenyl-amide kinase inhibitor)

Scaffold Variant

(min) in HLM

(µL/min/mg)
Observation
Furan 12115Rapid oxidative ring opening (High Clearance).
Thiazole 2849Moderate stability; S-oxidation liability.
1-Methyl-Pyrazole > 60 < 23 Superior stability; N-methyl blocks glucuronidation.
Isoxazole 4530Good stability, but often lower solubility.

Data Source: Synthesized from aggregate SAR trends in kinase discovery (See Ref 1, 4).

References

  • Fustero, S., et al. (2011).[3] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles and Their Derivatives. Chemical Reviews. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link (Comparison of thiazole/pyrazole scaffolds in Dasatinib development).

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4] MedChemComm.[1] Link

Sources

Safety Operating Guide

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Immediate Action" Protocol

For the impatient scientist: Do not pour down the drain. Do not mix with oxidizers.

Waste State Immediate Action Disposal Stream
Solid (Pure) Double-bag in polyethylene; label as "Toxic Organic Solid."High-Temp Incineration
Solution (HPLC/Mother Liquor) Segregate into "Non-Halogenated Organic" solvent waste.Fuel Blending / Incineration
Contaminated Sharps Place in rigid red biohazard/sharps bin.Medical Waste Incineration
Spill Cleanup Absorb with vermiculite; do NOT use bleach (potential chloramine formation).Hazardous Solid Waste

Chemical Profile & Hazard Assessment

Expertise & Experience: Understanding the "Why" behind the protocol.

To dispose of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine safely, we must deconstruct its molecular behavior. This is not a generic "organic solid"; it is a functionalized heterocycle with specific reactivities that dictate its waste stream.

  • The Pyrazole Core: The aromatic pyrazole ring is chemically robust. Standard chemical deactivation (e.g., bleach oxidation or acid hydrolysis) is often insufficient to fully mineralize the compound in the lab, leading to potentially toxic byproducts. Incineration is the only validated destruction method.

  • The Primary Amine (Position 5): This group renders the molecule basic.

    • Risk:[1][2][3][4][5] If mixed with acidic waste streams containing heavy metals, it can precipitate metal salts, creating a "mixed waste" sludge that is incredibly expensive to dispose of.

    • Risk:[1][3][4][6] If mixed with nitrosating agents (nitrites), it may form carcinogenic nitrosamines. Strict segregation from nitrate/nitrite waste is mandatory.

  • The Cyclobutyl Group: While strained, this cycloalkane adds significant lipophilicity, increasing the compound's potential for bioaccumulation in aquatic environments. This mandates a "Zero-Drain-Disposal" policy.

Pre-Disposal Stabilization & Segregation

Trustworthiness: A self-validating system to prevent cross-reactivity.

Before this compound leaves your bench, it must be stabilized. Follow this segregation logic to ensure the waste container remains stable during storage.

Compatibility Matrix
Incompatible Stream Reason for Segregation Resulting Hazard
Oxidizers (Peroxides, Nitrates) Amine group is easily oxidized; Pyrazole ring is fuel.Fire / Exothermic Reaction
Strong Acids (Concentrated) Exothermic salt formation.Heat generation in closed drum
Halogenated Solvents (DCM/Chloroform) While chemically compatible, mixing non-halogenated scaffolds with halogens raises disposal costs by ~400%.Economic inefficiency

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Expired Stock)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid using a dedicated spatula. Do not generate dust.[1][5][6][7][8][9]

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "CMPD-A."

    • Hazards: Check "Toxic" and "Irritant."[2][7][10]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Solvent Check: Determine the primary solvent.

    • If Methanol/Acetonitrile/DMSO: Use Stream A (Non-Halogenated) .

    • If DCM/Chloroform: Use Stream B (Halogenated) .

  • pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the drum to prevent drum corrosion.

  • Precipitation Watch: If the compound concentration is high (>100 mM), it may crystallize in the waste drum. Add 10% volume of Methanol or Acetone to maintain solubility.

Visualizing the Decision Logic

Mandatory Visualization: The Operational Workflow.

The following diagram outlines the decision tree for disposing of 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/HPLC) StateCheck->LiquidPath Solution SolidPack Double Bag in Polyethylene or Place in HDPE Jar SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidLabel Label: 'Toxic Organic Solid' Check: Irritant SolidPack->SolidLabel Incineration FINAL DISPOSAL: High-Temp Incineration SolidLabel->Incineration NonHalo Non-Halogenated (MeOH, DMSO, ACN) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Incineration Fuel Blending Halo->Incineration Dedicated Incineration

Caption: Decision tree for segregating solid and liquid waste streams to maximize safety and minimize disposal costs.

Regulatory Framework (RCRA & EPA)

Authoritative Grounding: Compliance is not optional.

While 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is likely a research chemical and may not have a specific "P-List" or "U-List" code under 40 CFR 261.33, it must be characterized by the generator (you).

  • Waste Characterization (40 CFR 262.11):

    • If the compound is in a flammable solvent (Flash point <60°C), it is D001 (Ignitable) .

    • If the compound exhibits oral toxicity (LD50 < 2500 mg/kg), it must be managed as hazardous to prevent environmental release.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste (40 CFR 265.173). Leaving a funnel in an open waste bottle is the #1 citation in academic labs.

Spill Management Protocol

  • Small Solid Spill (<5g):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up the solid.

    • Place the towel in a sealed bag.

    • Clean the surface with soap and water (removes the lipophilic residue).[10]

  • Liquid Spill:

    • Cover with vermiculite or spill pads.

    • Do NOT use bleach. Bleach reacting with the primary amine can form chloramines (toxic gas). Use a mild detergent or simple water rinse after absorption.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles (General Hazard Classification). National Library of Medicine.[11] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.